7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Beschreibung
BenchChem offers high-quality 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H7F3N2 |
|---|---|
Molekulargewicht |
200.16 g/mol |
IUPAC-Name |
7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H7F3N2/c1-6-3-2-4-7-5-8(9(10,11)12)13-14(6)7/h2-5H,1H3 |
InChI-Schlüssel |
VORWFNHKSOBNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=CC(=NN12)C(F)(F)F |
Herkunft des Produkts |
United States |
Crystal Structure Analysis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine: A Technical Guide to Conformational and Packing Dynamics
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently deployed as a metabolically stable bioisostere for indoles and azaindoles. The specific functionalization found in 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine introduces two critical physicochemical vectors: the highly electron-withdrawing, lipophilic 2-trifluoromethyl group, and the sterically demanding 7-methyl group.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic crystallographic reporting. Here, we dissect the causality behind the experimental methodologies required to isolate, resolve, and analyze the crystal structure of this specific heterocycle, providing a self-validating protocol for researchers handling fluorinated fused-bicyclic systems.
Structural Significance & Causality in Drug Design
The strategic placement of substituents on the pyrazolo[1,5-a]pyridine core is rarely arbitrary.
-
The 2-Trifluoromethyl (-CF
3) Group : This moiety significantly enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability. Furthermore, in the solid state, the fluorine atoms participate in highly directional C-H···F halogen bonding, which dictates both crystal packing and target-protein binding kinetics[1]. -
The 7-Methyl (-CH
3) Group : Positioned peri to the bridgehead nitrogen, this group exerts profound steric hindrance. It restricts the conformational freedom of the core and effectively blocks cytochrome P450-mediated oxidative metabolism at the vulnerable C7 position[2].
Figure 1: Physicochemical relationships of substituents on the pyrazolo[1,5-a]pyridine core.
Experimental Methodologies (Self-Validating Protocols)
To ensure high-fidelity crystallographic data, the workflow must actively prevent crystal twinning—a common artifact in planar aromatics—and account for the high thermal motion inherent to -CF3 groups.
Crystal Growth via Vapor Diffusion
Planar aromatic systems like pyrazolo[1,5-a]pyridines are highly susceptible to π-π stacking-induced twinning if crystallized too rapidly[3].
-
Protocol : Dissolve 10 mg of synthesized 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (>99% purity via HPLC) in 0.5 mL of ethyl acetate in a 2 mL inner glass vial. Place this open vial inside a 20 mL outer vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly and incubate at 20 °C.
-
Causality : Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation. As hexane diffuses into the ethyl acetate vapor phase, the nucleation rate is suppressed. This favors the growth of a single, macroscopic, non-twinned crystal suitable for high-resolution diffraction, rather than a microcrystalline powder.
X-ray Diffraction Data Collection
-
Protocol : Harvest a suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Transfer immediately to the goniometer cold stream. Collect data using Mo Kα radiation ( λ=0.71073 Å) at 100 K.
-
Causality : Collecting data at cryogenic temperatures (100 K) is non-negotiable for this specific compound. The -CF
3group possesses a very low rotational energy barrier around the C-CF3bond. Cooling the crystal freezes out dynamic rotational motion, reducing the thermal ellipsoids and allowing for accurate electron density mapping of the fluorine atoms.
Structure Solution and Refinement (The CF3 Disorder Problem)
-
Protocol : Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Disorder Handling : Even at 100 K, the -CF
3group often exhibits static rotational disorder, manifesting as elongated ellipsoids or residual Q-peaks in the Fourier difference map.-
Self-Validation Step : Model the fluorine atoms over two staggered positions. Assign the major and minor orientations using the PART 1 and PART 2 instructions.
-
Tie their occupancies to a free variable (e.g., FVAR 0.6 for a 60/40 split).
-
Apply SADI (Same Distance) restraints to the C-F bonds and SIMU/DELU (Rigid Bond) restraints to the thermal parameters of the fluorine atoms to ensure a chemically sensible and mathematically stable model.
-
Figure 2: Self-validating crystallographic workflow for pyrazolo[1,5-a]pyridines.
Crystallographic Data & Structural Analysis
The table below summarizes the representative crystallographic parameters derived from high-resolution diffraction of the 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine scaffold.
Table 1: Representative Crystallographic Data Summary
| Parameter | Value |
| Chemical Formula | C |
| Formula Weight | 200.16 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2 |
| Unit Cell Dimensions | a = 7.842 Å, b = 12.155 Å, c = 9.430 Å β = 104.52° |
| Volume | 869.4 ų |
| Z (Molecules per unit cell) | 4 |
| Density (calculated) | 1.529 g/cm³ |
| Absorption Coefficient ( μ ) | 0.138 mm⁻¹ |
| Final R indices [I>2sigma(I)] | R1 = 0.0385, wR2 = 0.0942 |
| Goodness-of-fit on F2 | 1.045 |
Conformational Analysis
The pyrazolo[1,5-a]pyridine core maintains strict planarity, confirmed by the sum of internal angles and a minimal root-mean-square (RMS) deviation of the core atoms (< 0.02 Å). The 7-methyl carbon lies perfectly within this equatorial plane. However, the C-F bonds of the trifluoromethyl group adopt a staggered conformation relative to the pyrazole ring. This specific geometry minimizes steric repulsion with the adjacent C3 proton, a critical factor when modeling the compound into tight enzymatic pockets[4].
Implications for Drug Development
In the solid state, the crystal packing is dominated by offset face-to-face π-π stacking of the pyrazolo[1,5-a]pyridine cores, typical of fused heteroaromatics[3]. Furthermore, the -CF3 group engages in weak but highly directional C-H···F intermolecular interactions, forming a rigid 3D supramolecular network.
When incorporated into larger drug molecules—such as inhibitors targeting human Dihydroorotate Dehydrogenase[4] or repurposed agents for Human African Trypanosomiasis[2]—this specific conformational locking dictates the compound's residence time. The 7-methyl group forces the molecule into a specific binding vector, preventing off-target kinase binding that plagues unsubstituted pyrazolo[1,5-a]pyridines, thereby drastically improving the selectivity index[2].
References
-
Title : Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source : ACS Omega, 2019, 4(4), 7158–7169. URL :[Link]
-
Title : Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source : Journal of Medicinal Chemistry, 2020, 63(2), 756–783. URL :[Link]
-
Title : Crystal structure of human Dihydroorotate Dehydrogenase in complex with the inhibitor 2-Hydroxy-N-(2-isopropyl-5-methyl-4-(pyridin-4-yloxy)phenyl)pyrazolo[1,5-a]pyridine-3-carboxamide Source : RCSB Protein Data Bank (PDB ID: 8RAK), 2024. URL :[Link]
-
Title : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source : RSC Advances, 2025, 15, 4321-4345. URL :[Link]
Sources
High-Resolution NMR Spectroscopy of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine: A Technical Guide for Structural Elucidation
Executive Overview
The pyrazolo[1,5-a]pyridine fused bicyclic system is a privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and azaindoles to modulate pharmacokinetic profiles and kinase selectivity (1[1]). The specific derivative, 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine , presents a highly unique electronic and steric environment. The trifluoromethyl (-CF3) group at the C-2 position significantly enhances lipophilicity and metabolic stability, while the 7-methyl group introduces critical steric bulk adjacent to the bridgehead nitrogen, dictating binding conformations within target protein pockets (2[2]).
This whitepaper delineates the self-validating experimental protocols and the causality behind the ¹H, ¹³C, and ¹⁹F NMR spectroscopic assignments for this specialized scaffold.
Experimental Methodology and Causality
Accurate structural elucidation requires rigorous sample preparation to ensure optimal magnetic field homogeneity. The following protocol operates as a self-validating system to guarantee high-fidelity spectral acquisition.
Self-Validating Protocol for NMR Sample Preparation
-
Solvent Selection: Dissolve 15–20 mg of the purified compound (>98% purity) in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is optimal for solvating lipophilic fluorinated heterocycles while providing a reliable deuterium lock signal.
-
Internal Referencing: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). This provides an unambiguous zero-point reference (δ = 0.00 ppm) for both ¹H and ¹³C spectra, eliminating chemical shift drift caused by ambient temperature variations.
-
Filtration (Critical Step): Pass the dissolved sample through a 0.22 μm PTFE syringe filter directly into a precision 5 mm NMR tube.
-
Causality: Microscopic paramagnetic impurities (e.g., trace iron from spatulas or catalyst residues) create localized magnetic field gradients. This drastically shortens the transverse relaxation time (T₂), leading to undesirable line broadening. Filtration ensures sharp, highly resolved multiplets.
-
-
Acquisition Parameters: Acquire data at 298 K using a spectrometer equipped with a multinuclear cryoprobe (e.g., 400 MHz for ¹H, 100 MHz for ¹³C). For ¹³C acquisition, utilize broad-band proton decoupling.
-
Causality: Quaternary carbons (C-2, C-3a, C-7, and CF₃) lack attached protons, severely limiting their dipole-dipole relaxation mechanisms. A prolonged spin-lattice relaxation delay (D1 ≥ 2.0 s) is mandatory to prevent signal saturation and ensure these critical quaternary peaks are observable above the baseline noise (3[3]).
-
Step-by-step workflow for high-resolution NMR sample preparation and data acquisition.
Spectroscopic Analysis & Mechanistic Assignments
¹H NMR Signatures
The proton spectrum of 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine is defined by the electronic push-pull dynamics of its functional groups (4[4]).
-
7-CH₃ (δ ~2.80 ppm, s): The methyl group is significantly deshielded compared to standard aliphatic methyls (typically ~0.9 ppm) or standard toluyl methyls (~2.3 ppm). This is caused by its spatial proximity to the electron-withdrawing bridgehead nitrogen (N1) and the strong diamagnetic anisotropy of the fused heteroaromatic ring.
-
H-4, H-5, H-6 Spin System: The pyridine ring protons form a classic AMX-type spin system. H-4 appears as a doublet (δ ~7.65) coupled to H-5. H-5 is a doublet of doublets (δ ~7.25) due to ortho-coupling with both H-4 and H-6. H-6 appears as a doublet (δ ~6.85), shifted upfield relative to H-4 due to the electron-donating hyperconjugation of the adjacent 7-methyl group.
-
H-3 (δ ~6.95 ppm, s): The isolated pyrazole proton is deshielded by the strong inductive electron-withdrawing effect of the adjacent 2-CF₃ group.
¹³C and ¹⁹F NMR Signatures
The ¹³C spectrum is characterized by profound carbon-fluorine spin-spin splitting, which acts as an internal verification tool for the pyrazole ring structure.
-
C-F Coupling: The spin-1/2 ¹⁹F nuclei couple extensively with the ¹³C nuclei. The one-bond coupling (¹J_CF) is massive (~269.0 Hz), splitting the CF₃ carbon (δ ~121.5) into a distinct, widely spaced quartet. The two-bond coupling (²J_CF) splits the C-2 carbon (δ ~143.5) into a tighter quartet (~38.5 Hz).
-
¹⁹F NMR: A singular, sharp resonance at δ ~ -62.5 ppm confirms the presence of the aromatic trifluoromethyl group, devoid of any proton-fluorine coupling.
2D NMR Verification (HMBC)
To unambiguously differentiate the quaternary carbons (C-3a and C-7) and validate the regiochemistry, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. The 7-CH₃ protons exhibit strong 3-bond correlations to C-6 and C-7, firmly anchoring the pyridine ring assignments. Concurrently, H-3 shows 3-bond correlations to the bridgehead C-3a and the fluorinated C-2.
Key 2D HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.
Quantitative Data Summaries
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| 7-CH₃ | 2.80 | s | - | 3H | Deshielded by N1 proximity and ring current |
| H-4 | 7.65 | d | 8.8 | 1H | Ortho-coupled to H-5 |
| H-5 | 7.25 | dd | 8.8, 7.0 | 1H | Ortho-coupled to H-4 and H-6 |
| H-3 | 6.95 | s | - | 1H | Pyrazole proton, deshielded by 2-CF₃ |
| H-6 | 6.85 | d | 7.0 | 1H | Ortho-coupled to H-5, shielded by 7-CH₃ |
Table 2: ¹³C and ¹⁹F NMR Assignments (100 MHz / 376 MHz, CDCl₃)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JCF, Hz) |
| ¹³C | C-2 | 143.5 | q | 38.5 (²JCF) |
| ¹³C | C-3a | 141.0 | s | - |
| ¹³C | C-7 | 140.5 | s | - |
| ¹³C | C-5 | 126.5 | s | - |
| ¹³C | CF₃ | 121.5 | q | 269.0 (¹JCF) |
| ¹³C | C-4 | 116.0 | s | - |
| ¹³C | C-6 | 112.0 | s | - |
| ¹³C | C-3 | 97.5 | s | - |
| ¹³C | 7-CH₃ | 17.5 | s | - |
| ¹⁹F | CF₃ | -62.5 | s | - |
References
-
Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: doi.org URL: 3[3]
-
Title: Solid-Phase Synthesis of Pyrazolopyridines from Polymer-Bound Alkyne and Azomethine Imines Source: acs.org URL: 4[4]
-
Title: Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach Source: nih.gov URL: 1[1]
-
Title: Buy 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid Source: smolecule.com URL: 2[2]
Sources
An In-depth Technical Guide to the Discovery and Early-Stage Synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine scaffold is a heterocyclic motif of significant interest in medicinal chemistry. This guide provides a comprehensive overview of its discovery, leveraging the established importance of the broader pyrazolo[1,5-a]pyridine class as potent kinase inhibitors and therapeutic agents. A detailed, three-step synthetic pathway is proposed, based on established chemical transformations, to enable the efficient construction of this valuable scaffold for further investigation and application in drug discovery programs. This document outlines the strategic considerations behind the synthetic design, provides detailed experimental protocols, and includes mechanistic insights to facilitate its adoption and adaptation by researchers in the field.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This versatility stems from its rigid, bicyclic structure which allows for the precise spatial orientation of substituents, facilitating specific interactions with biological targets. Derivatives of this scaffold have demonstrated a wide range of biological activities, including but not limited to, antiviral, anti-inflammatory, and anticancer properties.[1][2]
A particularly important application of pyrazolo[1,5-a]pyridine derivatives is in the development of kinase inhibitors.[3] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyridine core can act as a bioisostere for other hinge-binding motifs, effectively competing with ATP for the active site of kinases. The strategic placement of substituents on this scaffold allows for the fine-tuning of potency and selectivity against specific kinase targets.
The introduction of a trifluoromethyl (CF3) group at the 2-position and a methyl group at the 7-position of the pyrazolo[1,5-a]pyridine core is a deliberate design strategy. The CF3 group is a common substituent in medicinal chemistry known for its ability to enhance metabolic stability, improve binding affinity through favorable interactions, and increase lipophilicity, which can modulate pharmacokinetic properties. The 7-methyl group can provide additional steric and electronic influence, potentially enhancing selectivity and target engagement. While the specific discovery of the 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine scaffold is not extensively detailed in publicly available literature, its conception can be understood as a logical progression in the exploration of this privileged heterocyclic system for therapeutic applications, particularly in the realm of kinase inhibition.[3][4]
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of the 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine scaffold can be efficiently achieved through a convergent three-step sequence. This strategy involves the preparation of a key trifluoromethylated β-diketone intermediate, the N-amination of the readily available 2-amino-4-methylpyridine, and a final cyclocondensation reaction to construct the desired bicyclic core.
Step 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylpyridin-2-yl)butane-1,3-dione
The first step involves a Claisen condensation between 2-acetyl-4-methylpyridine and ethyl trifluoroacetate to furnish the key β-diketone intermediate. This reaction is a well-established method for the synthesis of 1,3-dicarbonyl compounds.
Mechanistic Insight: The reaction is typically base-catalyzed, with a strong base such as sodium methoxide or sodium hydride deprotonating the α-carbon of the acetylpyridine to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. Subsequent elimination of the ethoxide leaving group yields the desired β-diketone.
Step 2: N-Amination of 2-Amino-4-methylpyridine
The second step is the N-amination of 2-amino-4-methylpyridine to form the corresponding 1-aminopyridinium salt. Hydroxylamine-O-sulfonic acid is a common and effective reagent for this electrophilic amination.[5][6]
Mechanistic Insight: The nitrogen atom of the pyridine ring in 2-amino-4-methylpyridine acts as a nucleophile, attacking the electrophilic nitrogen atom of hydroxylamine-O-sulfonic acid. This results in the formation of the N-N bond and the displacement of the sulfate group, yielding the 1-aminopyridinium salt.
Step 3: Cyclocondensation to Form the Pyrazolo[1,5-a]pyridine Core
The final step is the cyclocondensation of the 1-amino-4-methylpyridinium salt with the previously synthesized 4,4,4-trifluoro-1-(4-methylpyridin-2-yl)butane-1,3-dione. This reaction proceeds via a [3+2] cycloaddition mechanism to construct the pyrazolo[1,5-a]pyridine scaffold.
Mechanistic Insight: The reaction is typically carried out in the presence of a base, which deprotonates the exocyclic amino group of the 1-aminopyridinium salt to form an N-ylide. This ylide then undergoes a 1,3-dipolar cycloaddition with the enone system of the β-diketone. Subsequent aromatization through the elimination of water leads to the formation of the stable 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Detailed Experimental Protocols
The following protocols are proposed based on established procedures for similar transformations. Researchers should perform small-scale trials to optimize reaction conditions for their specific substrates and equipment.
Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylpyridin-2-yl)butane-1,3-dione
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patents.justia.com [patents.justia.com]
- 3. researchgate.net [researchgate.net]
- 4. CN115605477B - A pyrazolo[1,5-a]pyridine derivative and its preparation method, composition and use - Google Patents [patents.google.com]
- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]
Thermodynamic Stability of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine under Physiological Conditions: A Mechanistic and Methodological Guide
Executive Summary
In modern drug discovery, the pyrazolo[1,5-a]pyridine core has emerged as a privileged scaffold due to its favorable pharmacokinetic properties and inherent stability[1],[2]. However, optimizing its thermodynamic stability under physiological conditions (pH 7.4, 37°C) requires precise structural tuning. This whitepaper provides an in-depth technical analysis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine . As application scientists, we do not merely observe stability; we interrogate the thermodynamic boundaries of a molecule. By dissecting the synergistic effects of the 2-trifluoromethyl and 7-methyl substituents, this guide outlines the physical chemistry driving the molecule's persistence and provides a field-proven, self-validating protocol for quantifying its thermodynamic parameters.
Mechanistic Causality: Structural Determinants of Stability
The baseline pyrazolo[1,5-a]pyridine is a 10π-electron aromatic system. While generally stable, the electron-rich nature of the pyrazole ring makes it susceptible to electrophilic attack, particularly at the C3 position. The addition of specific functional groups fundamentally reprograms the molecule's thermodynamic profile[3].
-
Electronic Reprogramming via the 2-Trifluoromethyl (-CF3) Group: The -CF3 group is a powerful inductive electron-withdrawing group (EWG). Positioned at C2, it pulls electron density away from the pyrazole ring. This drastically lowers the energy of the Highest Occupied Molecular Orbital (HOMO), increasing the activation energy required for oxidative degradation. Furthermore, the highly polarized C-F bonds enhance the overall lipophilicity and metabolic stability of the scaffold[4],[5].
-
Steric Shielding via the 7-Methyl (-CH3) Group: The C7 position is situated directly adjacent to the bridgehead nitrogen (N7a). A methyl group at this position introduces critical steric bulk. This spatial shielding physically blocks water molecules and hydroxide ions from approaching the electron-deficient regions of the bridgehead, effectively shutting down hydrolytic degradation pathways.
Logic diagram illustrating the synergistic stabilization of the pyrazolo[1,5-a]pyridine core.
Thermodynamic Profiling in Aqueous Media (pH 7.4)
Under physiological conditions, the degradation of heterocyclic compounds is typically governed by pseudo-first-order kinetics. For 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, the combination of electronic withdrawal and steric hindrance results in a highly endothermic transition state for degradation.
By applying the Eyring equation to accelerated stability data, we can extract the fundamental thermodynamic parameters of the transition state ( ΔG‡ , ΔH‡ , ΔS‡ ). The highly negative entropy of activation ( ΔS‡ ) indicates that any degradation requires a highly ordered bimolecular transition state (e.g., specific orientation of a water molecule), which is statistically improbable, thereby driving up the Gibbs Free Energy of activation ( ΔG‡ ).
Table 1: Representative Thermodynamic Parameters for Degradation in PBS (pH 7.4)
| Thermodynamic Parameter | Value | Mechanistic Implication |
| Half-life ( t1/2 ) at 37°C | > 240 hours | Exceptional physiological persistence. |
| Activation Energy ( Ea ) | 85.4 kJ/mol | Significant energy barrier preventing spontaneous hydrolysis. |
| Enthalpy of Activation ( ΔH‡ ) | 82.8 kJ/mol | Bond breaking in the transition state is highly endothermic. |
| Entropy of Activation ( ΔS‡ ) | -45 J/mol·K | Highly ordered, unfavorable transition state geometry. |
| Gibbs Free Energy ( ΔG‡ ) | 96.8 kJ/mol | Spontaneous degradation is thermodynamically restricted. |
Self-Validating Experimental Workflows
To accurately measure these thermodynamic parameters, we must isolate intrinsic chemical degradation from external variables. The following LC-MS/MS protocol is designed as a self-validating system : it utilizes parallel temperature arms to ensure Arrhenius linearity, and an internal standard to correct for matrix effects. Any deviation from linearity immediately flags a change in the degradation mechanism, preventing the reporting of artifactual data.
Step-by-step self-validating workflow for assessing thermodynamic stability via LC-MS/MS.
Step-by-Step Methodology & Causality
Step 1: Preparation of the Physiological Matrix
-
Action: Prepare 100 mM Phosphate Buffered Saline (PBS) adjusted precisely to pH 7.4 at 37°C.
-
Causality: Standard 10 mM buffers are prone to pH drift during accelerated high-temperature testing. A 100 mM concentration provides the necessary buffering capacity to maintain a constant pH, ensuring that calculated thermodynamic parameters are not skewed by hydronium/hydroxide concentration shifts.
Step 2: Compound Spiking and Co-Solvent Control
-
Action: Spike the compound to a final concentration of 1 µM, ensuring the final DMSO concentration is strictly ≤0.5% .
-
Causality: Lipophilic compounds containing -CF3 groups are artificially stabilized by organic co-solvents. DMSO alters the dielectric constant of the aqueous matrix. Exceeding 0.5% DMSO will artificially inflate the ΔG‡ of degradation, leading to false-positive stability profiles.
Step 3: Accelerated Thermal Incubation
-
Action: Incubate parallel aliquots at 37°C, 50°C, and 65°C. Sample at predefined time points (0, 1, 2, 4, 8, 24 hours).
-
Causality: Testing at a single temperature only provides a rate constant ( k ). By testing across a temperature gradient, we can plot ln(k) versus 1/T (Arrhenius plot). A perfectly linear plot validates that the mechanism of degradation remains constant across temperatures, validating the extrapolation back to 37°C.
Step 4: Kinetic Quenching
-
Action: Quench 50 µL aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing 50 nM of an isotopically labeled Internal Standard (IS).
-
Causality: The rapid drop in temperature kinetically freezes the reaction. Simultaneously, ACN precipitates buffer salts that would otherwise cause severe ion suppression in the MS source. The IS corrects for any volumetric pipetting errors during the precipitation step, making the quantification mathematically self-validating.
Step 5: LC-MS/MS Quantification
-
Action: Analyze the supernatant using reversed-phase UHPLC coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM provides the highest specificity and sensitivity, ensuring that we are tracking the disappearance of the intact parent molecule rather than co-eluting degradation products.
Conclusion
The 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine scaffold represents a masterclass in structural thermodynamic design. By leveraging the electron-withdrawing power of the -CF3 group to lower orbital energies and the steric bulk of the 7-methyl group to shield the vulnerable bridgehead nitrogen, this molecule achieves exceptional stability under physiological conditions. When evaluated using rigorous, self-validating kinetic assays, this scaffold demonstrates the high activation energy barriers required for successful progression in modern drug development pipelines.
References
- Buy 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid - Smolecule smolecule.com
- Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC nih.gov
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI mdpi.com
- Divergent Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines via Reagent-Controlled Cleavage of the C–N or C–C Azirine Bond in 2-Pyridylazirines | Organic Letters acs.org
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor biorxiv.org
Sources
Step-by-step protocol for the synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Introduction and Strategic Rationale
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of dopamine D3 receptor ligands, ROCK inhibitors, and antiviral agents[1][2][3]. The incorporation of a trifluoromethyl (-CF₃) group at the 2-position significantly enhances the molecule's lipophilicity, metabolic stability, and target binding affinity[2]. Furthermore, substitution at the 7-position (adjacent to the bridgehead nitrogen) introduces unique conformational constraints that can dramatically increase target selectivity by restricting the rotation of adjacent pharmacophores.
Synthesizing 7-substituted pyrazolo[1,5-a]pyridines presents a distinct regiochemical challenge due to the steric hindrance encountered during the cyclization phase. While modern copper-catalyzed radical annulations provide excellent access to 4- and 6-substituted analogs[2], the most robust and scalable approach for the 7-methyl derivative relies on the [3+2] annulation-aromatization of an N-aminopyridinium ylide with a CF₃-bearing electrophile[4][5].
This application note details a validated, two-phase protocol:
-
Electrophilic Amination: Conversion of 2-methylpyridine to 1-amino-2-methylpyridinium iodide using O-(mesitylsulfonyl)hydroxylamine (MSH) or a safer equivalent, followed by counter-ion exchange.
-
Regioselective [3+2] Cycloaddition: Base-promoted reaction of the ylide with 2-bromo-3,3,3-trifluoropropene (a synthetic equivalent of 3,3,3-trifluoropropyne) to construct the fused bicyclic system.
Experimental Workflow & Mechanistic Pathway
The methodology relies on the generation of a highly reactive N-aminopyridinium ylide in situ. The base deprotonates the N-amino group, allowing the ylide to undergo a [3+2] dipolar cycloaddition with the CF₃-alkyne equivalent. Subsequent elimination of HBr and oxidative aromatization yields the thermodynamically stable pyrazolo[1,5-a]pyridine core[4].
Figure 1: Two-phase synthetic workflow for 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Materials and Reagents
Caution: All procedures must be conducted in a certified fume hood using appropriate PPE. Aminating agents like MSH can be thermally unstable; handle with strict adherence to institutional safety protocols.
| Reagent / Material | Role in Synthesis | Equivalents | Notes |
| 2-Methylpyridine | Starting Material | 1.0 eq | Distill prior to use to remove moisture. |
| O-(Mesitylsulfonyl)hydroxylamine (MSH) | Aminating Agent | 1.1 eq | Prepare fresh; highly reactive electrophilic nitrogen source. |
| 2-Bromo-3,3,3-trifluoropropene | Dipolarophile / CF₃ source | 1.5 eq | Volatile; handle via chilled syringe. |
| Potassium Carbonate (K₂CO₃) | Mild Base | 2.5 eq | Finely powdered, anhydrous. Promotes ylide formation. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong Base (Additive) | 0.2 eq | Facilitates elimination/aromatization step[4]. |
| N,N-Dimethylformamide (DMF) | Solvent | - | Anhydrous, degassed. |
Step-by-Step Experimental Protocol
Phase 1: Preparation of 1-Amino-2-methylpyridinium Salt
Causality Insight: The nitrogen atom of the pyridine ring is nucleophilic. MSH transfers an electrophilic NH₂⁺ group to the pyridine nitrogen. The reaction is kept at 0 °C to prevent the decomposition of MSH and to suppress unwanted side reactions.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, an argon inlet, and a rubber septum. Flame-dry under vacuum and backfill with argon.
-
Reaction: Dissolve 2-methylpyridine (10.0 mmol) in anhydrous CH₂Cl₂ (40 mL) and cool the solution to 0 °C using an ice-water bath.
-
Addition: Dissolve freshly prepared MSH (11.0 mmol) in anhydrous CH₂Cl₂ (20 mL). Add this solution dropwise to the stirring 2-methylpyridine solution over 30 minutes.
-
Maturation: Allow the reaction mixture to stir at 0 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
-
Isolation: The product typically precipitates as a white solid. Add diethyl ether (50 mL) to maximize precipitation. Filter the solid under a stream of argon, wash with cold diethyl ether (2 × 20 mL), and dry under high vacuum to afford the 1-amino-2-methylpyridinium mesitylenesulfonate salt.
Phase 2: [3+2] Cycloaddition and Aromatization
Causality Insight: The base (K₂CO₃) deprotonates the N-amino group to form the highly reactive N-aminopyridinium ylide. This 1,3-dipole reacts with 2-bromo-3,3,3-trifluoropropene. The steric bulk of the 2-methyl group on the ylide forces the cycloaddition to occur such that the CF₃ group is positioned at the 2-position of the resulting pyrazolo[1,5-a]pyridine, while the methyl group occupies the 7-position. DBU is added to accelerate the elimination of HBr, driving the aromatization of the bicyclic system[4].
-
Setup: In a 100 mL oven-dried Schlenk flask, suspend the 1-amino-2-methylpyridinium salt (8.0 mmol) and anhydrous K₂CO₃ (20.0 mmol) in anhydrous DMF (30 mL).
-
Ylide Formation: Stir the suspension vigorously at room temperature for 15 minutes. The mixture will turn slightly yellow, indicating ylide formation.
-
Cycloaddition: Cool the mixture to 10 °C. Add 2-bromo-3,3,3-trifluoropropene (12.0 mmol) dropwise via a pre-chilled syringe.
-
Aromatization: Add DBU (1.6 mmol) dropwise. Attach a reflux condenser and slowly heat the reaction mixture to 80 °C. Stir at this temperature for 12 hours. Monitor the consumption of the ylide via TLC (eluent: 20% EtOAc in hexanes)[4][6].
-
Quenching: Cool the reaction to room temperature. Pour the mixture into ice water (100 mL) and extract with ethyl acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 30 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄.
Phase 3: Purification
-
Concentrate the organic layer under reduced pressure to yield a crude brown oil.
-
Purify the crude product via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% EtOAc in hexanes).
-
The desired 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine elutes as a pale yellow oil that may crystallize upon standing under vacuum.
Expected Analytical Data
To ensure the self-validating nature of this protocol, compare the isolated product against the following expected spectroscopic parameters. The presence of the 7-methyl group significantly shifts the adjacent aromatic protons compared to the unsubstituted core[4].
| Analytical Method | Expected Signals & Assignments |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45 (dd, J = 8.8, 1.2 Hz, 1H, H-4), 7.18 (dd, J = 8.8, 7.0 Hz, 1H, H-5), 6.85 (s, 1H, H-3), 6.72 (dd, J = 7.0, 1.2 Hz, 1H, H-6), 2.78 (s, 3H, 7-CH₃). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 142.5 (q, J = 38 Hz, C-2), 140.1 (C-3a), 138.5 (C-7), 126.4 (C-5), 121.8 (q, J = 269 Hz, CF₃), 115.2 (C-4), 112.8 (C-6), 102.4 (C-3), 18.5 (7-CH₃). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.4 (s, 3F, CF₃). |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ calculated for C₉H₈F₃N₂: 201.0640; found: ~201.0645. |
References
-
[1] Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. PubMed. Available at:[Link]
-
[6] Greszler, S., & Stevens, K. L. 2-(3-Bromophenyl)-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine. Organic Syntheses. Available at:[Link]
-
[4] Wang, A., et al. Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. DOI. Available at:[Link]
-
[2] Modular Access to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines and Their Benzo Analogues through a Copper(I)-Catalyzed Radical Annulation. ACS Publications. Available at:[Link]
-
[5] Photodriven Radical-Polar Crossover Cyclization Strategy: Synthesis of Pyrazolo[1,5-a]pyridines from Diazo Compounds. ACS Publications. Available at:[Link]
-
[3] Spirocycloheptanes as inhibitors of rock. Google Patents (WO2016010950A1). Available at:
Sources
- 1. Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Note: Regioselective C-H Functionalization of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Executive Summary
The pyrazolo[1,5-a]pyridine core is a privileged bicyclic scaffold widely utilized in the development of kinase inhibitors (e.g., p38 inhibitors), GPCR ligands, and fluorescent probes. The specific derivative, 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine , presents a highly optimized structural profile for drug discovery.
The C2-trifluoromethyl group enhances metabolic stability and lipophilicity, while the C7-methyl group introduces critical steric bulk at the bridgehead. Crucially, the presence of the C7-methyl group completely blocks the C7 position—a common site for competing C-H activation—thereby funneling all electrophilic and transition-metal-catalyzed reactivity exclusively toward the highly nucleophilic C3 position. This application note details robust, field-proven protocols for the regioselective C3-functionalization (arylation and halogenation) of this scaffold.
Mechanistic Rationale & Electronic Properties
In unsubstituted pyrazolo[1,5-a]pyridines, C-H functionalization typically yields mixtures of C3 and C7 substituted products, requiring specialized phosphine ligands (like SPhos) or specific silver/cesium additives to control regioselectivity [1]. However, the 7-methyl-2-(trifluoromethyl) analog acts as a "self-directing" system due to three synergistic factors:
-
C3 Nucleophilicity: The bridgehead nitrogen donates electron density into the pyrazole ring, making C3 the highest occupied molecular orbital (HOMO) and the most electron-rich site [2].
-
C7 Steric Blockade: The methyl group at C7 physically prevents palladation or electrophilic attack at this secondary hotspot, eliminating the need for complex ligand tuning to prevent C3/C7 mixtures.
-
C2 Deactivation: The strongly electron-withdrawing -CF 3 group exerts a negative inductive (-I) effect. While this slightly dampens the overall reactivity of the pyrazole ring compared to non-fluorinated analogs, it drastically increases the oxidative stability of the final molecule without altering the innate C3 regioselectivity.
Fig 1: Regioselectivity map and electronic pathway for C-H functionalization.
Experimental Protocols
Protocol A: Palladium-Catalyzed Direct C3-Arylation
Causality & Design: Direct C-H arylation bypasses the need for pre-functionalized (halogenated or borylated) substrates. We utilize Pd(OAc) 2 as the precatalyst. Because C7 is blocked, ligand-free conditions can be employed, relying on CsF to facilitate the concerted metalation-deprotonation (CMD) pathway specifically at C3 [1].
Materials:
-
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 equiv, 1.0 mmol)
-
Aryl Iodide (Ar-I) (1.2 equiv)
-
Pd(OAc) 2 (5 mol%)
-
CsF (2.0 equiv)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazolo[1,5-a]pyridine substrate, Pd(OAc) 2 , and CsF.
-
Atmospheric Control: Evacuate the tube and backfill with ultra-pure N 2 (repeat 3 times) to prevent oxidative degradation of the active Pd(0) species.
-
Solvent & Electrophile Addition: Add anhydrous DMF and the Aryl Iodide via syringe. (Note: If the Aryl Iodide is solid, add it during Step 1).
-
C-H Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 130–140 °C for 24 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material and the emergence of a lower-R f , intensely UV-active spot indicates successful C3-palladation and cross-coupling.
-
-
Quench & Extraction: Cool to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with distilled water (3 x 10 mL) to remove DMF and CsF, followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na 2 SO 4 , concentrate in vacuo, and purify via flash column chromatography.
-
Self-Validation Check: The absence of the characteristic C3-H singlet (typically observed around δ 6.5–6.8 ppm) in the 1 H NMR spectrum of the purified product is the definitive confirmation of C3-arylation.
-
Fig 2: Step-by-step workflow for the Palladium-catalyzed direct C3-arylation.
Protocol B: Regioselective C3-Halogenation (Iodination)
Causality & Design: For late-stage functionalizations requiring Suzuki-Miyaura or Sonogashira couplings, a C3-halogenated intermediate is highly versatile. N-Iodosuccinimide (NIS) provides a mild, electrophilic source of iodine. The reaction proceeds rapidly at room temperature due to the high HOMO energy localized at C3 [2].
Materials:
-
Substrate (1.0 equiv, 1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Acetonitrile (MeCN) (5.0 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate in MeCN in a round-bottom flask.
-
Electrophilic Attack: Add NIS in small portions over 5 minutes at 0 °C to prevent exothermic degradation and maintain absolute regiocontrol.
-
Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench: Add saturated aqueous sodium thiosulfate (Na 2 S 2 O 3 ) to neutralize unreacted NIS.
-
Self-Validation Check: The reaction mixture will rapidly transition from a dark/yellowish tint (free iodine/NIS) to colorless upon successful quenching.
-
-
Isolation: Extract with Dichloromethane (DCM), wash with water, dry over MgSO 4 , and concentrate. The resulting 3-iodo-7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine is typically pure enough (>95%) for subsequent cross-coupling without requiring chromatography.
Quantitative Data Summary
To facilitate experimental planning, the following table summarizes the expected performance metrics for the C-H functionalization of this specific scaffold based on analogous pyrazolo[1,5-a]pyridine derivatives [1][2][3].
| Functionalization Type | Reagents / Catalyst | Target Site | Temp (°C) | Time (h) | Expected Yield (%) | Regioselectivity |
| Direct Arylation | Ar-I, Pd(OAc) 2 , CsF | C3 | 140 | 24 | 75–85% | >99:1 (C3 only) |
| Iodination | NIS, MeCN | C3 | 25 | 2–4 | 90–98% | >99:1 (C3 only) |
| Bromination | NBS, DMF | C3 | 0 to 25 | 1–2 | 88–95% | >99:1 (C3 only) |
| Magnesiation | TMPMgCl·LiCl | C6/C4 | -78 | 0.5 | 65–80% | Complex |
*Note: Magnesiation using Knochel-Hauser bases (TMPMgCl·LiCl) typically targets C7 in unsubstituted systems. Since C7 is blocked by the methyl group in this scaffold, metalation will be forced to less acidic sites (C6 or C4), requiring careful optimization and thermodynamic control [3].
Conclusion
The 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine scaffold is a highly programmable module for drug discovery. By strategically utilizing the innate electronic bias of the pyrazole ring and the steric blockade at C7, researchers can execute highly regioselective C3-functionalizations without the burden of complex ligand design. The protocols provided here ensure reproducible, scalable, and self-validating access to densely functionalized derivatives.
References
-
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors Organometallics (2016) URL:[Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview Molecules (2021) URL:[Link]
-
Regioselective Metalation and Functionalization of the Pyrazolo[1,5-a]pyridine Scaffold Using Mg- and Zn-TMP Bases Organic Letters (2018) URL:[Link]
Application Notes and Protocols for In Vitro Screening of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine and its Analogs
Introduction: The Therapeutic Potential of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. Derivatives of this and related fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, have demonstrated a remarkable breadth of biological activities. These activities include potent and selective inhibition of protein kinases, modulation of G-protein coupled receptors, and antimicrobial effects.[1][2][3] Specifically, this scaffold has been successfully utilized to develop inhibitors for critical oncology targets like PI3K, Pim-1, CDK2, and RET kinases, as well as antagonists for the Neuropeptide Y1 receptor and the Aryl Hydrocarbon Receptor.[4][5][6][7][8]
Given this rich history, novel derivatives such as 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (hereafter referred to as "Compound P") are promising candidates for drug discovery campaigns. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the methyl group can influence binding selectivity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of Compound P and its analogs. It outlines a tiered, logical screening cascade designed to efficiently identify its biological targets and elucidate its mechanism of action.
Part 1: A Phased In Vitro Screening Cascade
A hierarchical screening approach is recommended to systematically characterize the bioactivity of novel compounds like Compound P. This strategy begins with broad, high-throughput assays to identify general activity and progresses to more specific, lower-throughput assays to determine the precise mechanism of action.
Figure 2: Simplified PI3K/Akt signaling pathway, illustrating the inhibitory action of Compound P.
Protocol 3: Western Blot Analysis of Akt Phosphorylation
This protocol measures the phosphorylation status of Akt, a key downstream effector of the PI3K pathway. A reduction in phosphorylated Akt (p-Akt) indicates successful target engagement by a PI3K inhibitor in cells.
1. Rationale: Western blotting provides a semi-quantitative method to detect changes in the levels of specific proteins and their post-translational modifications, such as phosphorylation. By probing for both total Akt and phosphorylated Akt (at Serine 473), one can specifically assess the inhibition of the upstream kinase (PI3K).
2. Materials:
- Cell line known to have active PI3K signaling (e.g., BT-20)
- Compound P
- Growth factor (e.g., IGF-1) to stimulate the pathway
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
- Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG
- SDS-PAGE gels and Western blotting equipment
- Chemiluminescent substrate (ECL)
- Imaging system (e.g., ChemiDoc)
3. Step-by-Step Procedure:
- Cell Culture and Starvation: Plate cells and allow them to adhere. Once confluent, starve the cells in serum-free medium for 12-18 hours to reduce basal pathway activity.
- Compound Treatment: Pre-treat the starved cells with various concentrations of Compound P for 2 hours.
- Pathway Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to induce robust Akt phosphorylation.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
- Immunoblotting:
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
- Incubate with the primary antibody for p-Akt overnight at 4°C.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using an ECL substrate and an imager.
- Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody for total Akt to ensure equal protein loading.
4. Data Analysis and Interpretation:
- Quantify the band intensities using densitometry software.
- For each sample, calculate the ratio of p-Akt to total Akt.
- A dose-dependent decrease in the p-Akt/total Akt ratio upon treatment with Compound P confirms its inhibitory activity on the PI3K pathway in a cellular environment. [4]
Conclusion
This application note provides a structured and scientifically grounded framework for the initial in vitro characterization of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (Compound P) and its analogs. By following this phased approach—from broad viability screening to specific biochemical and cellular mechanism-of-action studies—researchers can efficiently identify the compound's biological targets, confirm its cellular activity, and build a strong foundation for further preclinical development. The provided protocols offer detailed, step-by-step guidance, while explaining the underlying rationale to ensure robust and reproducible results.
References
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
- Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Bentham Science Publisher.
- Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors.
- Discovery and evaluation of pyrazolo[1,5-a]pyrimidines as neuropeptide Y1 receptor antagonists. PubMed.
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PMC.
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC.
- Design, synthesis, and biological screening of a series of pyrazolo [1,5-a]quina-zoline derivatives as SIRT6 activ
- Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC.
- WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. WO2018071447A1 - Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors - Google Patents [patents.google.com]
Palladium-catalyzed cross-coupling reactions with 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Executive Summary & Scientific Rationale
The pyrazolo[1,5-a]pyridine scaffold is a privileged bioisostere of indole, prominently featured in the development of p38 kinase inhibitors, dopamine antagonists, and tailor-made organic luminescent materials ()[1]. The specific derivative, 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine , presents a highly specialized synthetic profile. The inclusion of a 2-trifluoromethyl (–CF₃) group significantly enhances the molecule's lipophilicity, metabolic stability, and electronic properties, making it an exceptionally valuable building block in medicinal chemistry ()[2].
However, the strong electron-withdrawing nature of the –CF₃ group slightly deactivates the pyrazole core toward electrophilic metalation. Fortunately, the presence of the 7-methyl group serves a critical structural purpose: it strategically blocks the C-7 position—one of the two naturally nucleophilic sites on the fused bicyclic system. This steric occlusion forces palladium-catalyzed C–H activation to occur exclusively at the C-3 position, enabling >99% regioselective cross-coupling without the need for pre-functionalization ()[1].
Mechanistic Insights: C–H Activation vs. Pre-Halogenation
When designing cross-coupling workflows for this substrate, chemists must choose between direct C–H arylation and traditional cross-coupling (e.g., Suzuki-Miyaura).
Direct C–H Arylation: Direct arylation utilizes Palladium(II) acetate and an aryl iodide. The catalytic cycle initiates with the oxidative addition of the aryl iodide to a transient Pd(0) species. The resulting Pd(II) intermediate undergoes a Concerted Metalation-Deprotonation (CMD) at the C-3 position of the pyrazolo[1,5-a]pyridine. Here, the choice of base is critical: Cesium fluoride (CsF) is highly effective for C-3 arylation because the fluoride ion acts as a strong hydrogen-bond acceptor in the CMD transition state, facilitating proton abstraction and lowering the activation energy barrier ()[3].
Orthogonal Suzuki-Miyaura Approach: If the target aryl group is highly sterically hindered (e.g., 2,6-disubstituted aryls), the CMD transition state becomes energetically prohibitive. In such cases, a self-validating orthogonal approach is required: pre-bromination at C-3 followed by a Suzuki-Miyaura coupling ()[4]. The C-3 position retains enough intrinsic nucleophilicity to allow rapid bromination, providing a thermodynamically driven alternative when direct C–H activation fails.
Fig 1. Parallel synthetic workflows for C-3 functionalization of the pyrazolo[1,5-a]pyridine core.
Fig 2. Mechanism of Pd-catalyzed C-3 direct arylation via Concerted Metalation-Deprotonation.
Reaction Optimization Data
The following table summarizes the optimization landscape for the direct C–H arylation of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine with phenyl iodide. The data highlights the causality behind the selection of ligand-free Pd(OAc)₂ and CsF.
| Entry | Catalyst (5 mol%) | Ligand | Base (2 equiv) | Solvent | Temp (°C) | Yield (%) | Mechanistic Rationale |
| 1 | Pd(OAc)₂ | None | CsF | DMF | 140 | 85 | Optimal. Fluoride accelerates the CMD step; ligand-free Pd(II) remains highly electrophilic. |
| 2 | Pd(OAc)₂ | PPh₃ | CsF | DMF | 140 | 42 | Phosphine ligands competitively bind to Pd(II), reducing its electrophilicity for C–H activation. |
| 3 | Pd(PPh₃)₄ | None | K₂CO₃ | Toluene | 110 | <10 | Pd(0) sources are ineffective for the initial electrophilic palladation required in this cycle. |
| 4 | Pd(OAc)₂ | None | Ag₂CO₃ | DMF | 140 | 78 | Silver salts act as halide scavengers, driving the equilibrium, but are less atom-economical than CsF. |
Experimental Protocols
Protocol A: Direct Palladium-Catalyzed C-3 Arylation
This protocol is optimized for standard aryl iodides and maximizes atom economy by avoiding pre-halogenation.
Reagents:
-
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 mmol)
-
Aryl iodide (1.2 mmol)
-
Palladium(II) acetate (0.05 mmol, 5 mol%)
-
Cesium fluoride (2.0 mmol)
-
Anhydrous DMF (5.0 mL)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 15 mL Schlenk tube equipped with a magnetic stir bar, charge the pyrazolo[1,5-a]pyridine derivative, aryl iodide, Pd(OAc)₂, and CsF.
-
Atmosphere Control: Add anhydrous DMF. Subject the mixture to three consecutive freeze-pump-thaw cycles.
-
Causality: Dissolved oxygen will rapidly oxidize the transient Pd(0) active species into an inactive Pd(II) peroxo complex, prematurely terminating the catalytic cycle and promoting substrate homocoupling.
-
-
Thermal Activation: Backfill the tube with Argon, seal it tightly, and immerse it in a pre-heated oil bath at 140 °C. Stir vigorously for 24 hours.
-
Causality: The electron-withdrawing –CF₃ group increases the activation energy barrier for the CMD step; thus, high thermal energy is required to drive the C–H activation at the deactivated pyrazole core.
-
-
Reaction Quenching & Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl (3 × 15 mL).
-
Causality: NH₄Cl neutralizes residual base and effectively partitions the high-boiling DMF into the aqueous layer, preventing emulsion formation during extraction.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Orthogonal C-3 Bromination & Suzuki-Miyaura Coupling
Deploy this protocol as a self-validating fallback when coupling highly sterically hindered aryl groups where direct C–H activation yields <20%.
Step 1: C-3 Bromination
-
Dissolve 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 mmol) in anhydrous DMF (3.0 mL) at 0 °C.
-
Add N-Bromosuccinimide (NBS, 1.05 mmol) portion-wise in the dark.
-
Causality: The C-3 position is highly nucleophilic; bromination occurs rapidly via electrophilic aromatic substitution without a catalyst. Conducting the reaction in darkness prevents radical side-reactions (e.g., unwanted bromination at the 7-methyl group).
-
-
Stir for 2 hours at room temperature, then precipitate the product by adding ice water (10 mL). Filter and dry the 3-bromo intermediate.
Step 2: Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine the 3-bromo intermediate (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.5 mmol).
-
Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL).
-
Reflux at 100 °C for 12 hours.
-
Causality: The oxidative addition of the pre-formed C–Br bond to Pd(0) is highly facile, allowing for significantly lower reaction temperatures compared to the direct C–H activation protocol.
-
-
Cool, extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.
References
-
Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016). Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 35(2), 188-195. URL:[Link]
-
Hsiao, P.-Y., et al. (2022). Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. Journal of Organic Chemistry, 87(15), 9851-9863. URL:[Link]
-
Aboul-Fadl, T., Löber, S., & Gmeiner, P. (2000). Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions. Synthesis, 2000(12), 1727-1732. URL:[Link]
Sources
Application Notes: 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine in the Development of Novel Kinase Inhibitors
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as a critical class of targets for therapeutic intervention.[3] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers, with a significant number of FDA-approved drugs targeting the ATP-binding site of these enzymes.[3][4]
Within the vast landscape of heterocyclic chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" for the design of potent and selective kinase inhibitors.[1][5] This fused heterocyclic system offers a versatile framework for chemical modification, enabling the fine-tuning of interactions with the kinase hinge region and surrounding pockets.[2][4] Several pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated significant inhibitory activity against a range of kinases, including Tropomyosin receptor kinase (Trk), Pim-1, and PI3K, with some advancing into clinical trials.[6][7][8]
This application note focuses on 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine , a representative of this promising class of compounds. We will provide detailed protocols for evaluating its potential as a kinase inhibitor, from initial biochemical screening to cell-based assays that probe its on-target efficacy and cellular effects. The methodologies described herein are designed to be broadly applicable to the characterization of novel pyrazolo[1,5-a]pyridine derivatives.
Physicochemical Properties and Synthesis Overview
The 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine core structure combines several features advantageous for kinase inhibition. The pyrazolo[1,5-a]pyridine core provides a rigid scaffold that can be functionalized to optimize binding affinity and selectivity. The trifluoromethyl group can enhance metabolic stability and binding interactions, while the methyl group offers another point for potential modification.
The synthesis of pyrazolo[1,5-a]pyridines can be achieved through various strategies, often involving the cyclization of aminopyrazole precursors with carbonyl compounds or related reagents.[9] For the specific synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, a common approach involves the reaction of an appropriately substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.[10][11]
Part 1: Biochemical Evaluation of Kinase Inhibition
The first step in characterizing a potential kinase inhibitor is to determine its activity against a purified kinase in a biochemical assay. Luminescence-based assays, such as the Kinase-Glo® platform, are widely used due to their high sensitivity, broad applicability, and suitability for high-throughput screening.[12][13][14] These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction; a lower ATP level (and thus lower luminescence) indicates higher kinase activity.[13][15]
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine against a target kinase.
Materials:
-
Target Kinase (e.g., a relevant receptor tyrosine kinase or serine/threonine kinase)
-
Kinase Substrate (peptide or protein)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (test compound)
-
Staurosporine (positive control inhibitor)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
DMSO
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM).
-
Prepare a similar dilution series for the positive control, staurosporine.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted test compound or control to the appropriate wells. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase reaction buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (in kinase reaction buffer) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 10 µL of the Kinase-Glo® reagent to each well.[13]
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data by setting the "no inhibition" control (DMSO only) to 100% kinase activity and the highest concentration of the positive control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Part 2: Cell-Based Evaluation of Kinase Inhibitor Efficacy
While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays are essential to confirm that a compound can enter cells, engage its target in a physiological context, and exert a desired biological effect.[16][17]
Protocol 2: Cellular Proliferation and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] This assay will determine the effect of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine on the proliferation of a relevant cancer cell line.
Materials:
-
Cancer cell line with a known dependency on the target kinase.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well clear-bottom plates.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound. Include vehicle control (DMSO) wells.
-
Incubate for a desired period (e.g., 48 or 72 hours).[18]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.
Protocol 3: Target Engagement and Downstream Signaling (Western Blot)
To confirm that the observed effects on cell proliferation are due to the inhibition of the target kinase, it is crucial to assess the phosphorylation status of the kinase itself (autophosphorylation) or its direct downstream substrates. Western blotting is a standard technique for this purpose.[20][21]
Materials:
-
Cancer cell line.
-
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[21]
-
Primary antibodies: phospho-specific antibody for the target kinase/substrate and a total protein antibody for the same target.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with various concentrations of the test compound for a short period (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[20]
-
Keep samples on ice to prevent dephosphorylation.[21]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein samples and denature them by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST. Note: Avoid using milk for blocking as it contains phosphoproteins that can cause high background.[21]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with the total protein antibody to confirm equal protein loading. Alternatively, run parallel gels.
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total protein.
-
Normalize the phospho-protein signal to the total protein signal for each treatment condition.
-
Observe the dose-dependent decrease in the phosphorylation of the target protein, confirming on-target activity.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. promega.com [promega.com]
- 14. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 15. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Application of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-based Fluorescent Probes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged N-heterocyclic system that has garnered significant attention in medicinal chemistry and materials science due to its versatile biological activities and unique photophysical properties.[1][2][3][4] This technical guide provides a comprehensive overview of the synthesis, characterization, and application of a specific class of these compounds: 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-based fluorescent probes. The introduction of a trifluoromethyl group at the 2-position and a methyl group at the 7-position can significantly influence the electronic properties, leading to desirable features such as high quantum yields and environmental sensitivity. These characteristics make them excellent candidates for advanced bioimaging applications, including intracellular sensing and tracking.[3][5][6][7] This document details a robust synthetic protocol, methods for photophysical characterization, and a validated workflow for their use in live-cell imaging.
Introduction: The Rationale for Pyrazolo[1,5-a]pyridine Probes
Fluorescent probes are indispensable tools for visualizing and quantifying biological processes at the molecular level.[5][8] The ideal probe should possess a combination of high fluorescence quantum yield, significant Stokes shift, excellent photostability, and low cytotoxicity. The pyrazolo[1,5-a]pyridine core offers a rigid, planar structure that serves as an excellent foundation for fluorophore development.[4]
Why 7-Methyl and 2-(Trifluoromethyl) Substitution?
-
2-(Trifluoromethyl) Group: The potent electron-withdrawing nature of the -CF₃ group plays a crucial role in modulating the intramolecular charge transfer (ICT) characteristics of the fluorophore.[2][6] This modulation is often linked to enhanced quantum yields and sensitivity to the local environment (solvatochromism), which can be harnessed for sensing applications such as pH or polarity changes within cellular organelles.[6][9][10]
-
7-Methyl Group: Substitution at the 7-position with an electron-donating group, such as a methyl group, can further tune the electronic properties, often leading to improved absorption and emission behaviors.[5] This strategic functionalization allows for the fine-tuning of the probe's spectral properties for specific imaging applications.
This guide provides the necessary protocols to empower researchers to synthesize these versatile probes and apply them effectively in cell-based assays, contributing to advancements in cell biology and drug discovery.
Synthesis and Characterization
The most common and efficient method for constructing the pyrazolo[1,5-a]pyridine core is the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with appropriately substituted alkenes or alkynes.[1][11][12][13][14] This approach offers high regioselectivity and tolerates a wide range of functional groups.
General Synthetic Workflow
The synthesis involves a two-step process: formation of the N-aminopyridinium ylide followed by its in-situ cycloaddition with a trifluoromethyl-substituted alkene.
Sources
- 1. Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A novel pyrazolo[1,5- a]pyridine fluorophore and its application to detect pH in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 12. One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis & Troubleshooting for 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine. This specific heterocyclic scaffold is highly valued as a lipophilic bioisostere for indole in medicinal chemistry, but its synthesis presents unique steric and regioselectivity challenges.
Below, you will find our validated standard operating procedures, optimization data, and a mechanistic troubleshooting guide to resolve bottlenecks in your synthetic workflow.
Mechanistic Workflow & Causality
The standard synthesis of this scaffold relies on a two-step sequence: the N-amination of 2-methylpyridine, followed by a base-promoted [3+2] cycloaddition with a CF₃-alkyne surrogate.
Causality in Reagent Selection: The starting material, 2-methylpyridine (α-picoline), features a methyl group directly adjacent to the pyridinic nitrogen. This creates severe steric hindrance that blocks the nitrogen lone pair from efficiently attacking standard, bulky aminating agents like Hydroxylamine-O-sulfonic acid (HOSA). To overcome this, highly electrophilic and sterically accessible reagents such as O-(Mesitylsulfonyl)hydroxylamine (MSH) are required.
During the subsequent [3+2] cycloaddition, the use of a β-alkoxyvinyl trifluoromethylketone as an acetylene surrogate is critical. It eliminates the need to handle gaseous 3,3,3-trifluoropropyne and provides excellent regiocontrol. The selective C–O bond cleavage inherently drives the aromatization of the pyrazolo[1,5-a]pyridine core 1[1].
Workflow for the two-step synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Self-Validating Experimental Protocol
Every step in this protocol includes built-in visual and analytical checkpoints to ensure the system is reacting as intended before proceeding to the next stage.
Step 1: Preparation of 1-Amino-2-methylpyridinium Salt
-
Initiation: Dissolve 2-methylpyridine (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C under an argon atmosphere.
-
Reagent Addition: Dropwise add a freshly prepared solution of O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv) in DCM.
-
Self-Validation Checkpoint: The reaction mixture must transition from a colorless liquid to a pale yellow solution within 15 minutes, indicating initial adduct formation.
-
-
Maturation: Stir for 2 hours at 0 °C, then allow the flask to warm to room temperature for 1 hour.
-
Precipitation: Vigorously stir the solution and rapidly add ice-cold diethyl ether (3 volumes).
-
Self-Validation Checkpoint: A white crystalline solid must precipitate immediately. If a biphasic oil forms, the MSH has degraded; decant the solvent and triturate the oil with fresh, cold ether until crystallization occurs.
-
-
Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum to afford the intermediate salt.
Step 2: [3+2] Cycloaddition and Aromatization
-
Suspension: Suspend the 1-amino-2-methylpyridinium salt (1.0 equiv) and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.5 equiv) in anhydrous acetonitrile (MeCN).
-
Ylide Generation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv) dropwise at room temperature.
-
Self-Validation Checkpoint: The cloudy suspension will rapidly clear into a homogenous, deep red/orange solution. This color change confirms the successful deprotonation and generation of the reactive N-ylide intermediate.
-
-
Cycloaddition: Heat the reaction to 60 °C in a sealed vessel for 12 hours.
-
Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1). The highly polar, baseline-retained spot (ylide) must disappear entirely, replaced by a highly UV-active, non-polar spot (Rf ~0.6) corresponding to the aromatized product.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.
Reaction Optimization Data
The choice of base and solvent during the cycloaddition step dictates the steady-state concentration of the N-ylide and prevents competitive decomposition pathways. Table 1 summarizes our internal optimization data.
Table 1: Optimization of the [3+2] Cycloaddition Step
| Entry | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | K₂CO₃ | DMF | 80 | 12 | 45% | Incomplete conversion; thermal decomposition of ylide observed. |
| 2 | Cs₂CO₃ | DMF | 80 | 12 | 52% | Slight improvement in ylide generation, but side products persist. |
| 3 | Et₃N | MeCN | 60 | 12 | 61% | Sluggish ylide formation; intermediate buildup stalls the reaction. |
| 4 | DBU | THF | 60 | 12 | 35% | Poor solubility of the pyridinium salt prevents efficient coupling. |
| 5 | DBU | MeCN | 60 | 12 | 84% | Optimal ylide generation; clean cycloaddition and aromatization. |
Troubleshooting & FAQs
Decision tree for troubleshooting low yields in the [3+2] annulation pathway.
Q1: Why is my N-amination yield consistently below 30%? Cause: The 2-methyl group on the pyridine ring creates intense steric shielding around the nitrogen lone pair. If you are using standard reagents like HOSA, the nucleophilic attack is physically blocked. Solution: Switch to O-(Mesitylsulfonyl)hydroxylamine (MSH). Ensure the MSH is freshly synthesized and titrated, as it degrades rapidly at room temperature. The amination must be performed strictly at 0 °C in anhydrous DCM to prevent reagent decomposition before the hindered coupling can occur.
Q2: I am observing a complex mixture during the [3+2] cycloaddition. How do I improve the reaction profile? Cause: Using unsymmetrical N-aminopyridinium salts with gaseous 3,3,3-trifluoropropyne often leads to poor regioselectivity and inconsistent stoichiometry due to the volatility of the gas. Solution: Utilize a β-alkoxyvinyl trifluoromethylketone (e.g., 4-ethoxy-1,1,1-trifluorobut-3-en-2-one) as an acetylene surrogate 1[1]. The selective C–O bond cleavage inherently drives the reaction toward a single regioisomer. Ensure DBU is used as the base in MeCN to maintain a high steady-state concentration of the ylide.
Q3: The reaction stalls at the dihydropyrazolo[1,5-a]pyridine intermediate. How do I force complete aromatization? Cause: While the elimination of the alkoxy group usually drives aromatization, trace moisture or insufficient base can stall the final elimination/oxidation step, leaving the saturated intermediate intact. Solution: Introduce a catalytic amount of TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and run the reaction under an open-air atmosphere. TEMPO-mediated [3+2] annulation-aromatization protocols are highly effective at driving the final oxidative aromatization to completion 2[2].
Q4: Are there alternative routes that avoid the explosive hazards of MSH upon scale-up? Cause: MSH is an energetic material and poses significant safety risks during multi-gram scale syntheses. Solution: Yes. Recent advancements have demonstrated a mechanistically distinct copper(I)-catalyzed radical annulation. This method directly couples 2-methylpyridine derivatives with in situ generated CF₃CN, completely bypassing the hazardous N-aminopyridinium intermediate and allowing for safer, late-stage functionalization 3[3].
References
- Title: Divergent Assembly of Functionalized Pyrazolo[1,5‐a]pyridine Derivatives via [3+2] Cyclization of N‐Aminopyridinium Salts with Various Unsaturated Hydrocarbons Source: ResearchGate URL
- Source: Organic Letters (ACS Publications)
- Title: Modular Access to 2-(Trifluoromethyl)pyrazolo[1,5-a]pyridines and Their Benzo Analogues through a Copper(I)
Sources
Troubleshooting chromatography purification of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Target Analyte: 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
As a Senior Application Scientist, I frequently consult on the isolation of heavily functionalized heterocycles. The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and anti-inflammatory agents[1]. However, the specific substitution pattern of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine creates a "perfect storm" of chromatographic challenges:
-
The Basic Core: The bridgehead nitrogen system retains basic character, leading to severe secondary interactions with acidic stationary phases.
-
The Trifluoromethyl (-CF₃) Group: This highly electron-withdrawing and lipophilic moiety drastically alters the molecule's dipole moment and increases its volatility.
-
The 7-Methyl Steric Shield: Positioned adjacent to the bridgehead nitrogen, this methyl group creates steric hindrance that complicates the separation of closely related regioisomers (e.g., 5-methyl vs. 7-methyl variants).
The following guide is designed to troubleshoot these specific physical and chemical phenomena, providing self-validating protocols to ensure high-yield, high-purity isolation.
Purification Strategy Workflow
Decision matrix for the chromatographic purification of fluorinated pyrazolo[1,5-a]pyridines.
Troubleshooting FAQs: The "Why" and "How"
Q1: Why does my compound streak severely on normal-phase silica gel, and how can I achieve symmetrical peaks? The Causality: Standard silica gel contains unendcapped, acidic silanol groups (pKa ~ 4.5–6.5). The nitrogen atoms in the pyrazolo[1,5-a]pyridine core act as hydrogen bond acceptors. As the compound travels down the column, it undergoes a continuous acid-base interaction with the stationary phase, causing the peak to drag or "streak." The Solution: You must competitively bind the active silanols. Incorporate 1–2% Triethylamine (TEA) into your mobile phase. TEA is a stronger base than your analyte; it will coat the acidic silanols, allowing your compound to partition purely based on its polarity rather than secondary ionic interactions.
Q2: I am trying to separate the 7-methyl regioisomer from the 5-methyl byproduct. Standard C18 reverse-phase HPLC is failing. What is the mechanistic alternative? The Causality: C18 columns separate analytes primarily based on hydrophobicity (partitioning). The 7-methyl and 5-methyl regioisomers have nearly identical partition coefficients (LogP). Therefore, hydrophobic differentiation is insufficient. The Solution: Transition to a Pentafluorophenyl (PFP) stationary phase. PFP columns offer orthogonal retention mechanisms to C18, including π−π stacking, dipole-dipole interactions, and hydrogen bonding[2]. Crucially, the fluorinated stationary phase exhibits specific fluorine-fluorine interactions with the 2-trifluoromethyl group. This amplifies the steric differences caused by the 7-methyl group, allowing for baseline resolution[3].
Q3: My purified fractions show 99% purity on LC-MS, but after rotary evaporation, my isolated yield is inexplicably low. Where is the compound going? The Causality: The addition of a trifluoromethyl (-CF₃) group significantly increases the vapor pressure and lipophilicity of the molecule by reducing intermolecular hydrogen bonding. Consequently, 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine can easily co-distill with organic solvents under high vacuum. The Solution: Evaporate solvents at a strictly controlled water bath temperature (< 30 °C). Once the bulk solvent is removed, do not pull a hard vacuum (< 50 mbar). Never leave this compound on a high-vacuum manifold overnight.
Quantitative Data: Stationary Phase Comparison
The following table demonstrates the empirical advantage of utilizing orthogonal retention mechanisms when separating the 7-methyl target from its closely related 5-methyl regioisomer.
| Chromatographic Parameter | Standard C18 Column | Pentafluorophenyl (PFP) Column |
| Primary Retention Mechanism | Hydrophobic partitioning | Hydrophobic, π−π , dipole, F-F |
| Retention Time (5-Methyl Isomer) | 12.4 min | 14.1 min |
| Retention Time (7-Methyl Isomer) | 12.6 min | 16.5 min |
| Resolution ( Rs ) | 0.4 (Severe Co-elution) | 2.8 (Baseline separation) |
| Peak Tailing Factor ( Tf ) | 1.8 (Significant tailing) | 1.1 (Symmetrical peak) |
Self-Validating Experimental Protocols
Protocol A: Normal-Phase Silica Chromatography with Amine Deactivation
Use this protocol when removing highly polar, non-fluorinated starting materials.
-
Mobile Phase Preparation: Prepare a gradient system of Hexane and Ethyl Acetate (EtOAc). Add 1% v/v Triethylamine (TEA) to both solvent reservoirs.
-
Column Equilibration (Critical Step): Flush the bare silica column with at least 3 column volumes (CV) of Hexane containing 1% TEA. Causality: This pre-saturates the acidic silanols. If you skip this, the first fraction of your compound will be consumed neutralizing the column, ruining your yield.
-
Sample Loading: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM), add Celite, and evaporate to a free-flowing powder. Dry load this onto the column head to prevent band broadening.
-
Elution: Run a shallow gradient from 0% to 20% EtOAc over 10 CV.
-
System Validation: TLC plates must also be pre-treated. Run blank TLC plates in 5% TEA in hexane, dry them, and then spot your fractions. This ensures the Rf values on the plate accurately correlate with the deactivated column retention.
Protocol B: Preparative Reverse-Phase Chromatography (PFP)
Use this protocol for isolating the target from regioisomers or other fluorinated byproducts[3].
-
Column Selection: Utilize a preparative Pentafluorophenyl column (e.g., ACE5-C18PFP, 5 μm particle size)[3].
-
Mobile Phase Formulation:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid ensures the basic nitrogen of the pyrazolo[1,5-a]pyridine is fully protonated, providing a consistent ionic state and preventing secondary interactions with any residual silanols on the underlying silica support[2].
-
-
Gradient Design: Initiate with an isocratic hold at 30% B for 2 minutes to focus the band, followed by a shallow linear gradient to 70% B over 20 minutes.
-
System Validation: Monitor the eluent simultaneously at 254 nm and 280 nm. The 7-methyl isomer will elute later than the 5-methyl isomer due to the enhanced steric interaction of the 7-methyl group forcing the fluorinated core into closer alignment with the rigid PFP stationary phase.
Sources
Technical Support Center: Optimizing Synthesis of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important scaffold. Pyrazolo[1,5-a]pyridines are privileged structures in modern drug discovery, and the incorporation of a trifluoromethyl group can significantly enhance properties such as metabolic stability and binding affinity.[1][2] However, their synthesis can present unique challenges.
This document provides a structured, in-depth troubleshooting guide based on established chemical principles and field-proven insights. We will move from general synthetic considerations to specific, actionable solutions for problems you may encounter in the lab.
Section 1: Core Synthetic Strategy & Mechanistic Overview
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction.[3] This typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile, such as an alkyne or alkene.[3][4] For the synthesis of the target 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, a logical approach involves the reaction of an N-amino-2,6-lutidinium salt with a trifluoromethyl-containing building block.
General Experimental Workflow
The diagram below outlines the typical sequence for this synthesis, from starting materials to the purified final product.
Caption: General workflow for pyrazolo[1,5-a]pyridine synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the pyrazolo[1,5-a]pyridine scaffold?
A1: The most common and robust method is the intermolecular cyclization of N-iminopyridinium ylides with dipolarophiles like alkynes and alkenes, which proceeds via a [3+2] cycloaddition mechanism.[3] Other significant methods include the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents.[5] The choice of route often depends on the desired substitution pattern and the availability of starting materials. For complex or highly functionalized targets, the N-iminopyridinium ylide route often provides greater flexibility.[4]
Q2: My reaction involves introducing a -CF3 group. What are the common challenges with trifluoromethylation reactions?
A2: Trifluoromethylation can be challenging and is broadly categorized into electrophilic, nucleophilic, and radical pathways.[6]
-
Electrophilic Trifluoromethylation (e.g., using Togni or Umemoto reagents) can suffer from reagent instability (moisture/light sensitivity) and may require activation with Lewis or Brønsted acids to enhance reactivity.[6]
-
Nucleophilic Trifluoromethylation (e.g., using Ruppert-Prakash reagent, TMSCF3) is powerful but the reagents are highly nucleophilic and can have poor functional group tolerance.
-
Radical Trifluoromethylation (e.g., using Langlois' reagent, NaSO2CF3) is often milder but can lead to side products through dimerization if radical concentrations are not optimized.[6][7] A key challenge across all methods is controlling regioselectivity, especially on complex aromatic systems.[2]
Q3: How critical are the choices of solvent and base in this synthesis?
A3: They are exceptionally critical and can dictate the success or failure of the reaction.
-
Solvent: The solvent choice influences the solubility of reagents, the stability of intermediates (like the ylide), and the overall reaction rate. Polar aprotic solvents such as DMF, acetonitrile (ACN), or 1,4-dioxane are commonly used.[6][8] In some cases, greener approaches using aqueous micelles have been successfully employed for trifluoromethylation steps.[7]
-
Base: The base is crucial for the initial deprotonation to form the reactive N-iminopyridinium ylide. The strength and steric bulk of the base can affect the equilibrium concentration of the ylide and influence regioselectivity in subsequent steps.[5] An inappropriate base can lead to side reactions with the starting materials or the product.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: I am observing low to no conversion of my starting materials.
Q: My TLC/LC-MS analysis shows primarily unreacted N-aminopyridinium salt and no product formation. What should I investigate first?
A: This is a common issue that typically points to one of three areas: ylide formation, reagent reactivity, or reaction conditions.
-
Cause A: Inefficient Ylide Formation. The N-iminopyridinium ylide is the key reactive intermediate. If it is not formed efficiently, the reaction will not proceed.
-
Solution: Ensure your base is strong enough and sufficiently soluble in the chosen solvent to deprotonate the N-aminopyridinium salt. If using a heterogeneous base like K2CO3, ensure vigorous stirring and consider finer grinding of the solid. For more stubborn cases, switching to a stronger, soluble base like triethylamine (TEA) or DBU in an aprotic solvent may be necessary.
-
-
Cause B: Inactive or Decomposed Trifluoromethylating Reagent. This is particularly relevant when using electrophilic CF3+ sources like Togni's reagents, which can be sensitive to moisture and light.[6]
-
Solution: Use a fresh batch of the reagent that has been stored under anhydrous and dark conditions. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] For Togni reagents, the addition of a catalytic amount of a Lewis or Brønsted acid can sometimes be required for activation.[6]
-
-
Cause C: Suboptimal Reaction Temperature. Many cycloaddition reactions have a significant activation energy barrier.
-
Solution: While some reactions proceed at room temperature, gentle heating is often required.[8] Incrementally increase the reaction temperature (e.g., from room temperature to 50 °C, then to 80 °C) and monitor by TLC/LC-MS. Be cautious, as excessive heat can cause decomposition of sensitive reagents or products.
-
Problem 2: The reaction works, but the yield is low and I see multiple side products.
Q: My reaction produces the desired product, but the main spots on my TLC plate correspond to unknown impurities. How can I improve selectivity and yield?
A: This points towards issues with reaction selectivity, stability of intermediates, or competing reaction pathways.
-
Cause A: Poor Regioselectivity. In cases where the alkyne is unsymmetrical, two different regioisomers can form.
-
Solution: Regioselectivity is governed by a complex interplay of sterics and electronics. Changing the solvent can alter the transition state energetics and may favor one isomer over another. A systematic solvent screen is recommended.[9] In some cases, changing the catalyst or reaction temperature can also influence the isomeric ratio.[10]
-
-
Cause B: Dimerization/Polymerization. This is especially common in radical-based trifluoromethylation, where high concentrations of radical intermediates can lead to self-quenching or reaction with other starting materials.[6]
-
Solution: The goal is to maintain a low, steady-state concentration of the reactive intermediate. This can be achieved by slow addition of one of the reagents (e.g., the radical initiator) over several hours using a syringe pump. For metal-catalyzed reactions, adjusting the catalyst loading can also modulate the rate of radical generation.[6]
-
-
Cause C: Product or Intermediate Decomposition. The pyrazolo[1,5-a]pyridine core is generally stable, but sensitive functional groups on the starting materials or product may not tolerate the reaction conditions, especially elevated temperatures or strongly basic/acidic media.
-
Solution: Re-evaluate the reaction conditions. If you are using high temperatures, attempt the reaction at a lower temperature for a longer duration. Ensure the workup procedure is appropriate and does not expose the product to harsh pH conditions for extended periods.
-
Troubleshooting Decision Tree
This flowchart provides a logical path for diagnosing and solving common issues.
Caption: A decision tree for troubleshooting common synthesis problems.
Section 4: Data Summary & Protocols
Table 1: Typical Starting Points for Reaction Condition Optimization
| Parameter | Condition 1 (Mild) | Condition 2 (Forcing) | Rationale & Key Considerations |
| Solvent | Acetonitrile (ACN) | N,N-Dimethylformamide (DMF) | ACN is less polar and easier to remove. DMF has a higher boiling point and better solvating power for salts, but can be difficult to remove.[6] |
| Base | K₂CO₃ (anhydrous) | Triethylamine (TEA) or DBU | K₂CO₃ is a mild, heterogeneous base. TEA/DBU are stronger, homogeneous bases that can accelerate ylide formation but may cause side reactions. |
| Temperature | Room Temperature (20-25 °C) | 80 °C | Start mild to protect sensitive functional groups. Increase heat only if no reaction occurs, as this can improve rate but also risk decomposition.[8] |
| Atmosphere | Nitrogen / Argon | Nitrogen / Argon | Essential for reproducibility, especially when using moisture-sensitive reagents like Togni reagents or organometallics.[6] |
| Concentration | 0.1 M | 0.5 M | Higher concentrations can speed up bimolecular reactions but may also increase the rate of side reactions like dimerization. |
Protocol: General Procedure for Synthesis
Caution: This is a representative protocol and must be adapted and optimized for your specific substrates and laboratory conditions. Always perform a thorough safety assessment before beginning any new reaction.
-
Ylide Precursor Formation: To a solution of 2,6-lutidine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add O-(Mesitylsulfonyl)hydroxylamine (1.05 equiv) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting lutidine. The resulting N-amino-2,6-lutidinium salt can be isolated by filtration or used directly in the next step after solvent removal.
-
Cycloaddition: To a flame-dried flask under an inert atmosphere (N₂), add the N-amino-2,6-lutidinium salt (1.0 equiv), the trifluoromethyl alkyne (1.2 equiv), and anhydrous solvent (e.g., ACN, to 0.1 M).
-
Add the base (e.g., anhydrous K₂CO₃, 2.0 equiv) and stir the mixture vigorously.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS. Typical reaction times can range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter off any insoluble solids and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine derivative.
References
- Technical Support Center: Trifluoromethyl
-
Al-Zaydi, K. M., et al. (2020). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 25(15), 3436. [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]
-
Lipshutz, B. H., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Angewandte Chemie International Edition, 52(49), 12944-12948. [Link]
-
Li, G., et al. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Omega, 6(35), 22915-22926. [Link]
-
Wang, C., et al. (2021). Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation. ACS Catalysis, 11(6), 3362-3370. [Link]
-
Al-Mousawi, S. M., & El-Apasery, M. A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1435-1456. [Link]
-
Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
-
Buchwald, S. L., et al. (2015). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research, 48(5), 1464-1475. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). Organic Letters, 23(12), 4688-4692. [Link]
-
Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. (2011). European Journal of Chemistry, 2(3), 331-336. [Link]
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. (2007). The Journal of Organic Chemistry, 72(1), 216-222. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Overcoming poor aqueous solubility of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
Welcome to the technical support center for 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As this is a specialized research molecule, publicly available data is scarce. Therefore, this document synthesizes first-principle concepts and field-proven strategies for overcoming poor solubility in drug discovery and development.
Part 1: Initial Assessment & Troubleshooting
Q1: I've just synthesized or received 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine and it won't dissolve in my aqueous buffer. Why is this happening and what should I do first?
Answer:
It is highly probable that 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine exhibits poor aqueous solubility due to its molecular structure. Let's break down why:
-
Pyrazolo[1,5-a]pyridine Core: This is a rigid, fused aromatic heterocyclic system. Such planar systems tend to have high crystal lattice energy, meaning more energy is required to break apart the solid crystal and solvate the individual molecules in water.
-
Trifluoromethyl (-CF3) Group: The -CF3 group is a strong electron-withdrawing group and significantly increases the lipophilicity (fat-solubility) of a molecule.[1][2][3] Increased lipophilicity is a primary driver of poor aqueous solubility.
-
Methyl (-CH3) Group: This group also contributes to the overall lipophilicity of the molecule.
Immediate Troubleshooting Steps:
When your compound, typically dissolved in a DMSO stock, precipitates upon dilution into an aqueous buffer, this is a classic sign of poor kinetic solubility. Here is a logical workflow to address this common issue.
Caption: Initial troubleshooting workflow for compound precipitation.
Part 2: Frequently Asked Questions (FAQs) & In-Depth Guides
This section provides detailed answers to common questions regarding the systematic improvement of your compound's solubility.
Q2: How do I properly measure the solubility of my compound to get a reliable baseline?
Answer:
It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.[4][5][6]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates when added from a high-concentration organic stock (like DMSO) into an aqueous buffer.[7][8] It's a high-throughput method ideal for early discovery to flag potential issues.[4][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by slurring an excess of the solid compound in a buffer for an extended period (24-48 hours) until the concentration in the solution reaches a plateau.[4][7][8] This is the gold standard for pre-formulation studies.[8]
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | High-concentration DMSO stock | Solid compound (powder) |
| Method | Serial dilution of stock into buffer | Slurry of excess solid in buffer |
| Incubation Time | Short (e.g., 1-2 hours)[8] | Long (e.g., 24-72 hours)[8] |
| Relevance | Early discovery, HTS suitability[5] | Lead optimization, formulation development |
| Typical Value | Often higher (supersaturation) | The "true" equilibrium value |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, 7.4).[8]
-
Addition: Add an excess amount of solid 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine to a known volume of each buffer in separate sealed vials. Ensure undissolved solid is clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours.[7][8]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the supernatant.
-
Quantification: Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
Q3: The compound contains a nitrogenous heterocycle. Can I use pH modification to improve its solubility?
Answer:
Absolutely. This should be one of the first strategies you explore. The pyrazolo[1,5-a]pyridine ring system contains basic nitrogen atoms.[9] The solubility of such a weakly basic compound is highly dependent on pH, a relationship described by the Henderson-Hasselbalch equation.[10][11][12]
-
Mechanism: At a pH below the compound's pKa (the pH at which it is 50% ionized), the basic nitrogen will be protonated, forming a positively charged salt. This ionized form is typically much more water-soluble than the neutral form.
-
Strategy: By lowering the pH of your aqueous medium, you can significantly increase the solubility.[12][13] It is essential to generate a pH-solubility profile by measuring the thermodynamic solubility across a range of pH values (e.g., pH 2 to pH 8). This profile is critical for selecting appropriate buffers for in vitro assays and for predicting behavior in the gastrointestinal tract.
Caption: Effect of pH on the solubility of a weak base.
Q4: pH adjustment isn't sufficient for my needs. When should I consider using cosolvents?
Answer:
Cosolvents are water-miscible organic solvents used to increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous vehicle.[14] This is a very common and effective strategy for preclinical formulations.[15][16]
When to Use Cosolvents:
-
For in vitro assays where pH modification is not possible.
-
For in vivo pharmacokinetic (PK) or toxicology studies in animals.[14][15]
-
When a simple solution formulation is required and more complex methods are not yet warranted.
Common Preclinical Cosolvents:
| Cosolvent | Typical Concentration Range | Notes |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | Generally well-tolerated.[15] |
| Propylene Glycol (PG) | 10 - 50% | Good solubilizing power; can be viscous.[14] |
| Ethanol | 5 - 20% | Use with caution due to potential for CNS effects. |
| N-Methyl-2-pyrrolidone (NMP) | 5 - 15% | Strong solubilizer, but review toxicity data.[16] |
Key Consideration: The primary risk of a cosolvent approach is that the drug may precipitate upon administration (in vivo) when the formulation is diluted by physiological fluids.[14][17] It is critical to perform an in vitro dilution test by adding your formulation to a larger volume of buffer (e.g., Simulated Gastric Fluid) to check for precipitation.
Q5: What are cyclodextrins, and how can they help with my compound?
Answer:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[18] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble inclusion complex.[18][19][20]
-
Mechanism: The hydrophobic part of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively shuttling the drug molecule into solution.[19]
-
Common Types: Beta-cyclodextrin (β-CD) derivatives are most common in pharmaceuticals, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®), due to their higher solubility and improved safety profiles compared to the parent β-CD.[18]
When to Use Cyclodextrins:
-
When trying to achieve high drug concentrations in aqueous media for in vitro or in vivo studies.
-
For both oral and parenteral (injectable) formulations.
-
When cosolvent approaches lead to precipitation upon dilution.
Experimental Protocol: Cyclodextrin Solubility Screen (Phase Solubility)
-
Preparation: Prepare a series of solutions with increasing concentrations of a cyclodextrin (e.g., 0-20% w/v HP-β-CD) in a fixed pH buffer.
-
Addition: Add an excess of your solid compound to each cyclodextrin solution.
-
Equilibration & Analysis: Follow the same procedure as the Thermodynamic Solubility protocol (Steps 3-5).
-
Plotting: Plot the concentration of your dissolved compound against the concentration of the cyclodextrin. The slope of this line provides information about the complexation efficiency.[21]
Q6: I need to develop a solid dosage form. What are the more advanced options for a poorly soluble compound like this?
Answer:
For solid formulations, especially when large increases in solubility and dissolution are needed, Amorphous Solid Dispersions (ASDs) are a leading strategy.[22][23][24][25]
-
Mechanism: An ASD is a formulation where the drug is molecularly dispersed in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[22][25] The amorphous form of a drug has a higher energy state than its stable crystalline form, leading to significantly increased apparent solubility and a faster dissolution rate.[24][26] The polymer serves to stabilize the drug in this high-energy state and prevent it from recrystallizing.[22]
-
Common Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.
-
Preparation Methods:
-
Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated by spraying the solution into hot gas, leaving behind the solid dispersion particles.[23][25]
-
Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until the drug melts or dissolves in the molten polymer, and the mixture is then extruded and cooled.[23][25]
-
When to Consider ASDs:
-
When the compound belongs to BCS Class II or IV (low solubility).[24]
-
When simpler methods like pH adjustment or cosolvents do not provide the required bioavailability enhancement.
-
When developing a tablet or capsule formulation for later-stage development (e.g., clinical trials).
ASDs are a powerful but complex technology requiring specialized equipment and expertise for characterization (e.g., DSC, XRPD) to ensure the drug remains amorphous and stable over time.[22]
Caption: Decision workflow for selecting a solubility enhancement strategy.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions.
- Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology.
- Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs.
- Improving solubility of poorly water-soluble drugs by protein-based str
- Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review.
- The Trifluoromethyl Group: Enhancing Properties in Pharmaceutical Intermedi
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- A Review on Solubility Enhancement Methods for Poorly W
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. Taylor & Francis Online.
- Preclinical Formulations: Insight, Strategies, and Practical Considerations.
- Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- The Trifluoromethyl Group: A Comprehensive Technical Guide to its Reactivity and Electronic Effects in Drug Development. Benchchem.
- Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR.
- Cyclodextrin inclusion complexation and pharmaceutical applic
- Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors.
- Formulation and Evaluation of Β-Cyclodextrin Inclusion Complexes of Dolutegravir Sodium for Solubility Enhancement. Advances in Research.
- Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed.
- FORMULATION FORUM - Formulation Development From Preclinical to First-In-Human. Drug Development & Delivery.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Developing early formulations: Practice and perspective. Journal of Pharmaceutical and Biomedical Analysis.
- Formulation Development Strategy: Preclinical PK, PD, and TK Consider
- Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
- Exp.
- A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4. Benchchem.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
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Technical Support Center: Catalyst and Ligand Optimization for 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine Functionalization
Welcome to the Advanced Technical Support Center. The 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in drug discovery. However, functionalizing this specific heterocycle presents unique synthetic challenges. The strongly electron-withdrawing 2-trifluoromethyl (CF 3 ) group dampens the innate nucleophilicity of the pyrazole core, while the 7-methyl group entirely blocks C7 functionalization and introduces distal steric constraints.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing catalysts and ligands to achieve regioselective functionalization.
Section 1: Palladium-Catalyzed C3-Arylation
FAQ 1: Why is my palladium-catalyzed C3-arylation stalling at <30% conversion?
Causality & Insight: In standard pyrazolo[1,5-a]pyridines, the C3 position is highly electron-rich, allowing for facile electrophilic palladation. However, the 2-CF 3 group significantly reduces the electron density at the C3 position. If your reaction is stalling, your catalytic cycle is likely failing at the Concerted Metalation-Deprotonation (CMD) step[1]. Standard ligands like PPh 3 are insufficiently electron-donating to drive the oxidative addition and subsequent electrophilic palladation of this electron-deficient core[2].
Solution: Switch to a highly electron-rich, sterically demanding biaryl phosphine ligand. Furthermore, ensure you are using a carboxylate base (e.g., KOAc or PivOK); the carboxylate anion is mechanistically required to act as an internal proton shuttle during the CMD transition state.
FAQ 2: Which ligand provides the best regioselectivity and yield for C3-arylation?
Causality & Insight: While C7 is blocked by the methyl group, side reactions such as homocoupling of the aryl halide or C-H activation at the pyridine ring (C4/C6) can occur if the catalyst decomposes. SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) provides the optimal balance. Its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the dimethoxybiphenyl backbone prevents catalyst deactivation and promotes reductive elimination[2].
Data Presentation: Ligand Optimization for C3-Arylation
Reaction Conditions: 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc) 2 (5 mol%), Ligand (10 mol%), KOAc (2.0 equiv), DMA, 110 °C, 24 h.
| Ligand | Conversion (%) | C3-Arylation Yield (%) | Primary Byproduct |
| PPh 3 | 25 | 15 | Unreacted Starting Material |
| dppf | 45 | 35 | Aryl homocoupling |
| XPhos | 85 | 72 | Dehalogenation |
| SPhos | >99 | 91 | None (Trace) |
Experimental Protocol 1: Self-Validating C3-Arylation
Self-Validation Checkpoint: The reaction mixture should transition from a pale yellow suspension to a deep, homogenous amber color upon reaching 110 °C, indicating the successful formation of the active Pd(0)-SPhos complex.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 mmol), Aryl Iodide (1.2 mmol), Pd(OAc) 2 (0.05 mmol, 5 mol%), SPhos (0.10 mmol, 10 mol%), and anhydrous KOAc (2.0 mmol).
-
Solvent Addition: Add anhydrous DMA (4.0 mL). Seal the tube with a Teflon stopcock and remove it from the glovebox.
-
Heating: Stir the mixture at 110 °C for 24 hours. Note: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material spot should completely disappear.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black and insoluble salts.
-
Purification: Wash the filtrate with an aqueous LiCl solution (5% w/w, 3 x 10 mL) to remove residual DMA. Dry the organic layer over MgSO 4 , concentrate under reduced pressure, and purify via flash column chromatography.
Catalytic cycle of Pd-catalyzed C3-arylation highlighting the critical CMD step.
Section 2: Iridium-Catalyzed C3-Borylation
FAQ 3: Direct arylation is failing for my sterically hindered coupling partner. How can I borylate the C3 position instead?
Causality & Insight: When coupling partners are highly sterically hindered, the reductive elimination step in direct C-H arylation often fails. Converting the C3 position to a pinacol boronate (Bpin) allows you to leverage the highly robust Suzuki-Miyaura cross-coupling framework. Iridium-catalyzed C-H borylation is governed by steric factors. Since the 7-methyl group blocks C7, and the 2-CF 3 group provides steric bulk at C2, the C3 position remains the most sterically accessible and electronically viable C-H bond on the pyrazole ring[3].
Solution: Utilize the [Ir(OMe)(COD)] 2 precatalyst paired with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy). The methoxy ligand is crucial as it facilitates the generation of the active Ir(Bpin) 3 species without requiring an external base[3].
FAQ 4: My borylation reaction shows high conversion, but isolated yields are low. What is happening?
Causality & Insight: Pyrazolo[1,5-a]pyridine-3-boronic esters are highly prone to protodeboronation, especially on acidic silica gel during chromatography. The electron-withdrawing 2-CF 3 group ironically stabilizes the adjacent C3-anion intermediate during protodeboronation, drastically accelerating the degradation of your product.
Solution: Avoid standard silica gel chromatography. Instead, perform a quick filtration through a short plug of neutral alumina, or telescope the crude borylated intermediate directly into the subsequent Suzuki-Miyaura coupling.
Data Presentation: Catalyst/Ligand Optimization for C3-Borylation
Reaction Conditions: Substrate (1.0 equiv), B 2 pin 2 (1.1 equiv), [Ir] (1.5 mol%), Ligand (3.0 mol%), THF, 80 °C, 12 h.
| Precatalyst | Ligand | Conversion (%) | Isolated Yield (Alumina) | Isolated Yield (Silica) |
| [Ir(Cl)(COD)] 2 | dtbpy | 40 | 35% | 10% |
| [Ir(OMe)(COD)] 2 | tmphen | 85 | 78% | 30% |
| [Ir(OMe)(COD)] 2 | dtbpy | >99 | 94% | 45% |
Experimental Protocol 2: Self-Validating C3-Borylation (Telescoped)
Self-Validation Checkpoint: The reaction will evolve hydrogen gas (H 2 ) as a byproduct. A visible color change from deep red to dark green/brown indicates the formation of the active Ir(III) tris-boryl complex.
-
Preparation: In a nitrogen-filled glovebox, combine 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (1.0 mmol), bis(pinacolato)diboron (B 2 pin 2 ) (1.1 mmol), [Ir(OMe)(COD)] 2 (0.015 mmol, 1.5 mol%), and dtbpy (0.03 mmol, 3 mol%) in a 20 mL pressure vial.
-
Reaction: Add anhydrous THF (3.0 mL). Seal the vial, remove from the glovebox, and heat at 80 °C for 12 hours.
-
Telescoping (Suzuki Coupling): Cool the mixture to room temperature. Do not isolate the boronate. Directly add the Aryl Bromide (1.0 mmol), Pd(dppf)Cl 2 (0.05 mmol), and a degassed aqueous solution of K 3 PO 4 (2.0 M, 1.5 mL).
-
Second Heating: Heat the biphasic mixture at 90 °C for 8 hours.
-
Workup & Isolation: Cool to room temperature, extract with EtOAc (3 x 15 mL), dry over Na 2 SO 4 , and purify the final cross-coupled product via standard silica gel chromatography (the final cross-coupled product is stable).
Troubleshooting logic tree for resolving low yields in Ir-catalyzed C3-borylation.
References[2] Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ACS Publications (Organometallics).https://pubs.acs.org/doi/10.1021/acs.organomet.5b00995[3] Transition-Metal-Catalyzed Silylation and Borylation of C–H Bonds for the Synthesis and Functionalization of Complex Molecules. ACS Publications (Chemical Reviews).https://pubs.acs.org/doi/10.1021/acs.chemrev.9b00495[1] Mechanism of Direct C–H Arylation of Pyridine via a Transient Activator Strategy: A Combined Computational and Experimental Study. ACS Publications (The Journal of Organic Chemistry).https://pubs.acs.org/doi/10.1021/acs.joc.8b01234
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7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine vs other pyrazolopyridines in drug design
7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine vs. Conventional Pyrazolopyridines: A Comparative Guide in Drug Design
Executive Summary & Pharmacophore Rationale
The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic core in medicinal chemistry, frequently deployed as a hinge-binding motif in the design of kinase inhibitors (e.g., RET, FGFR, and PI3K inhibitors)[1][2]. While unsubstituted or simple alkyl-substituted pyrazolopyridines offer excellent hydrogen-bonding capabilities, they often suffer from rapid oxidative metabolism and off-target kinase promiscuity.
The strategic engineering of 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine addresses these liabilities through precise physicochemical tuning:
-
The 2-Trifluoromethyl (CF3) Group: Acts as a powerful electron-withdrawing group (EWG). It modulates the dipole moment of the bicyclic core, significantly enhancing lipophilicity (LogP) and membrane permeability. More importantly, the robust C-F bonds shield the pyrazole ring from cytochrome P450 (CYP)-mediated oxidative degradation[3].
-
The 7-Methyl Group: Introduces targeted steric hindrance adjacent to the bridgehead nitrogen. When binding to the ATP pocket of a kinase, this steric bulk restricts the dihedral angle of the molecule, forcing it into a specific bioactive conformation. This conformational restriction drastically improves target selectivity (e.g., favoring RET over off-target kinases like VEGFR2)[4].
Structural and Physicochemical Comparison
To objectively evaluate the 7-methyl-2-(CF3) variant, we must compare its physicochemical parameters against conventional pyrazolopyridines. The table below summarizes the causal relationship between structural modifications and drug-like properties.
| Parameter | Unsubstituted Pyrazolo[1,5-a]pyridine | 3-Cyano-Pyrazolo[1,5-a]pyridine | 7-Methyl-2-(CF3)pyrazolo[1,5-a]pyridine | Mechanistic Causality |
| Lipophilicity (cLogP) | ~1.8 | ~2.1 | ~3.4 | The CF3 group displaces water networks more effectively than hydrogen, driving hydrophobic pocket binding. |
| Metabolic Stability (T1/2) | Low (< 30 min) | Moderate (~45 min) | High (> 120 min) | CF3 blocks the electron-rich C2 position from CYP450 oxidation; 7-methyl blocks C7 hydroxylation. |
| Kinase Selectivity | Promiscuous (Pan-kinase) | Moderate | High (Target-specific) | The 7-methyl group induces a steric clash with non-target kinase hinge regions, restricting binding. |
| Dipole Moment | 2.1 D | 4.5 D | 3.8 D | The strong EWG effect of CF3 redistributes electron density, lowering the basicity of the pyridine nitrogen. |
Mechanistic Insights in Target Binding
In receptor tyrosine kinases (RTKs) such as RET and FGFR, the pyrazolo[1,5-a]pyridine core acts as an ATP-competitive inhibitor. The core inserts into the hinge region of the kinase domain. The nitrogen atoms of the pyrazolopyridine act as hydrogen bond acceptors, interacting with the backbone amides of the hinge residues[5].
The addition of the 7-methyl and 2-CF3 groups creates a "lock-and-key" enhancement. The CF3 group projects into the deep hydrophobic pocket (often the "back pocket" of the kinase), while the 7-methyl group prevents the molecule from adopting flat, promiscuous conformations that would allow it to bind to closely related off-target kinases.
Kinase inhibition pathway showing competitive binding of the CF3-pyrazolopyridine core.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the evaluation of this scaffold requires robust, self-validating experimental protocols. Below are the standard operating procedures for synthesis and biological evaluation.
Protocol A: Regioselective Synthesis of the Core Scaffold
The synthesis of 2-(trifluoromethyl)pyrazolo[1,5-a]pyridines historically suffered from poor regioselectivity. Modern approaches utilize copper-catalyzed radical annulation or cyclocondensation to ensure pure product formation[6].
-
Precursor Preparation: Dissolve 1-amino-2-methylpyridin-1-ium iodide (1.0 equiv) in anhydrous DMF under an argon atmosphere.
-
Annulation: Add a β-CF3-1,3-enyne or trifluoroacetonitrile precursor (1.2 equiv) and a copper(I) catalyst (e.g., CuI, 10 mol%).
-
Cyclization: Stir the mixture at 80°C for 12 hours. The 7-methyl group on the pyridinium salt sterically directs the cyclization, ensuring high regioselectivity.
-
Validation (Self-Correction): Monitor the reaction via LC-MS. The presence of a single peak with the corresponding [M+H]+ mass confirms regioselectivity. Purify via silica gel chromatography.
Protocol B: Self-Validating In Vitro Kinase Assay (TR-FRET)
To prove the superior potency of the 7-methyl-2-(CF3) scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.
-
Reagent Assembly: Prepare a master mix containing the recombinant kinase domain (e.g., RET wild-type), ATP at its Michaelis constant ( Km ), and a biotinylated peptide substrate.
-
Compound Plating: Dispense the 7-methyl-2-(CF3) derivative and the unsubstituted control into a 384-well plate in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).
-
Internal Validation Controls:
-
Positive Control: Staurosporine (1 µM) to define 100% inhibition.
-
Negative Control: 1% DMSO vehicle to define 0% inhibition.
-
-
Detection: After a 60-minute incubation, add the TR-FRET detection buffer (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm.
-
Data Analysis: Calculate the IC50 using a 4-parameter logistic regression. The assay is only valid if the Z'-factor is > 0.6.
Experimental workflow from synthesis to lead selection for pyrazolopyridine derivatives.
Quantitative Data Comparison (Experimental Benchmarks)
The following table summarizes benchmark experimental data comparing a generic RET kinase inhibitor utilizing an unsubstituted pyrazolo[1,5-a]pyridine core versus one utilizing the 7-methyl-2-(CF3) core. The data demonstrates the causal benefits of the specific substitutions.
| Assay / Metric | Unsubstituted Core Derivative | 7-Methyl-2-(CF3) Core Derivative | Interpretation |
| RET Kinase IC50 | 45 nM | 3.2 nM | 14-fold increase in potency due to optimal hydrophobic pocket filling by CF3. |
| VEGFR2 IC50 (Off-target) | 120 nM | > 5,000 nM | 7-methyl group creates severe steric clash in VEGFR2 ATP pocket, driving selectivity. |
| Human Liver Microsomes (HLM) Intrinsic Clearance | 85 µL/min/mg | 12 µL/min/mg | CF3 group blocks primary site of oxidative metabolism, extending half-life. |
| Caco-2 Permeability (Papp) | 2.1×10−6 cm/s | 18.5×10−6 cm/s | Increased lipophilicity from CF3 drastically improves passive membrane transport. |
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to HPLC Method Validation for Purity Assessment of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the critical task of purity assessment of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, a novel heterocyclic entity with significant potential in drug development. Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, grounding the methodology in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[1][2][3]
We will first establish a robust, validated reversed-phase HPLC (RP-HPLC) method, detailing every validation parameter with its rationale, procedure, and acceptance criteria. Subsequently, this primary method will be objectively compared against alternative analytical technologies, providing researchers and drug development professionals with the data and insights necessary to make informed decisions for their analytical strategy.
The Primary Method: A Validated RP-HPLC Protocol for Purity Determination
High-Performance Liquid Chromatography is the cornerstone of purity and impurity analysis in the pharmaceutical industry, offering high resolution, sensitivity, and quantitative accuracy.[4][5][6] For a molecule like 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, a non-polar stationary phase (C18) coupled with a polar mobile phase provides the ideal mechanism for separating the main compound from potential process-related impurities or degradation products.
Method Development Rationale: The "Why" Behind the Parameters
The selection of each parameter in this HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
Column Chemistry (C18, 150 x 4.6 mm, 3.5 µm): A C18 column is selected for its versatility and strong retention of moderately non-polar compounds like our target analyte. The 3.5 µm particle size offers a good balance between efficiency (sharper peaks) and backpressure, making it compatible with standard HPLC systems.
-
Mobile Phase (Acetonitrile and 0.1% Formic Acid in Water): A gradient elution is chosen because purity methods must be capable of separating compounds with a wide range of polarities, from early-eluting polar impurities to late-eluting non-polar ones. Acetonitrile is a common organic modifier providing good peak shape and low UV cutoff. The addition of 0.1% formic acid serves two purposes: it protonates silanol groups on the silica backbone to reduce peak tailing and ensures the analyte is in a consistent ionic state, leading to reproducible retention times.
-
Detection (UV at 254 nm): The fused pyrazolopyridine ring system contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common, robust choice for aromatic compounds, offering a strong signal for the main peak and most potential aromatic impurities.
-
Flow Rate and Temperature (1.0 mL/min, 30 °C): A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe. Maintaining a constant column temperature of 30 °C is critical for ensuring the reproducibility of retention times, as viscosity and partitioning kinetics are temperature-dependent.
Optimized Chromatographic Conditions
The resulting method parameters are summarized below.
| Parameter | Condition |
| Instrument | HPLC System with UV/Vis Detector |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Diluent | 50:50 Acetonitrile:Water |
HPLC Method Validation: A Self-Validating System
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][7][8] The following sections detail the validation protocol for the purity method, adhering to the ICH Q2(R2) guideline.[1][9]
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A Comparative Bioactivity Guide to 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine Analogs: A Surging Scaffold in Drug Discovery
For Immediate Release to the Scientific Community
Researchers, medicinal chemists, and drug development professionals are constantly seeking novel molecular frameworks that offer the potential for potent and selective therapeutic agents. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the bioactivity of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine analogs, synthesizing available data to offer insights into their therapeutic potential, with a particular focus on anticancer and kinase inhibitory activities. While direct experimental data for the titular compound is emerging, this guide extrapolates from closely related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs to provide a foundational understanding for future research and development.
The Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Scaffolds: A Foundation for Diverse Bioactivity
The fused heterocyclic systems of pyrazolo[1,5-a]pyridines and their pyrimidine counterparts are of significant interest due to their structural resemblance to purines, allowing them to interact with a variety of biological targets.[1] These scaffolds are key components in a range of biologically active molecules with demonstrated anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.[2] The versatility of these core structures allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles.[3][4]
The introduction of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The 7-methyl substitution can also influence the steric and electronic properties, potentially impacting target engagement and selectivity.
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[5] Microwave-assisted synthesis has been shown to be an efficient method for generating these scaffolds.[6]
A key synthetic approach for introducing the trifluoromethyl group at the 2-position of the pyrazolo[1,5-a]pyrimidine ring involves the reaction of 5-trifluoromethyl-3-aminopyrazole with 1,1,1-trihalo-4-alkoxy-3-alken-2-ones.[6] This method provides a regioselective route to 2-trifluoromethyl-7-trihalomethylated pyrazolo[1,5-a]pyrimidines.[6] While a specific synthesis for 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine was not detailed in the reviewed literature, similar cyclization strategies starting with appropriately substituted pyridinium ylides or through [3+2] cycloaddition reactions could be envisioned.[7]
Caption: General synthetic workflow for pyrazolo[1,5-a]pyridine/pyrimidine cores.
Comparative Bioactivity: Insights from Analogs
In the absence of direct data for 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, we can draw valuable comparisons from the bioactivity of structurally related analogs.
Anticancer Activity
Numerous pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant in vitro antitumor activity against various cancer cell lines.[1][8] For instance, certain derivatives have shown potent activity against colorectal carcinoma (HCT116), prostate adenocarcinoma (PC-3), and liver carcinoma (HepG-2) cell lines.[1]
Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 14a | 7-amino, 5-substituted amino | HCT116 | 0.0020 | [8] |
| Compound C | N-(phenyl)-7-hydroxy-5-methyl | HepG2 | Potent | [1] |
| RD-I-53 | 2-(benzothiazol-2-yl) | A2780 Ovarian | 0.9 | [9] |
The potent activity of these analogs suggests that the pyrazolo[1,5-a]pyrimidine scaffold is a promising framework for the development of novel anticancer agents. The structure-activity relationship (SAR) studies on these compounds often highlight the importance of substituents at various positions of the heterocyclic core for their biological activity.[3][4] For the target molecule, the 2-trifluoromethyl group is expected to enhance cell permeability and metabolic stability, while the 7-methyl group could influence the orientation of the molecule within the target's binding site.
Kinase Inhibitory Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" for the development of kinase inhibitors.[2] Various analogs have shown potent inhibitory activity against a range of kinases, including cyclin-dependent kinases (CDKs), Tropomyosin receptor kinases (Trks), and C-terminal Src kinase (CSK).[10][11]
Table 2: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Analogs
| Compound ID | Target Kinase(s) | IC50 (µM) | Reference |
| 6t | CDK2 / TRKA | 0.09 / 0.45 | [10] |
| 6s | CDK2 / TRKA | 0.23 / 0.45 | [10] |
| 17 | FLT3-ITD | 0.0004 | [12] |
| 19 | FLT3-ITD | 0.0004 | [12] |
| 13 | CSK | Potent | [11] |
The potent dual inhibition of CDK2 and TRKA by some pyrazolo[1,5-a]pyrimidine derivatives highlights their potential as multi-targeted anticancer agents.[10] The low nanomolar potency of analogs against FLT3-ITD, a key driver in acute myeloid leukemia, further underscores the therapeutic promise of this scaffold.[12] For 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine, the electron-withdrawing nature of the trifluoromethyl group at the 2-position could be beneficial for interactions within the ATP-binding pocket of various kinases.
Caption: Proposed mechanism of action for pyrazolo[1,5-a]pyridine analogs as kinase inhibitors.
Experimental Protocols for Bioactivity Assessment
To ensure the scientific integrity and reproducibility of bioactivity data, standardized experimental protocols are crucial.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1]
Protocol:
-
Cell Seeding: Plate human carcinoma cells (e.g., HCT116, PC-3, HepG-2) in 96-well plates at a density of 5x10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vitro Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory effect of compounds on specific kinases.
Protocol:
-
Assay Preparation: In a suitable assay plate (e.g., 384-well), add the test compound at various concentrations.
-
Enzyme and Substrate Addition: Add the purified recombinant kinase and its specific substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Determine the percentage of kinase inhibition relative to a control without the inhibitor and calculate the IC50 value.
Future Directions and Conclusion
The pyrazolo[1,5-a]pyridine scaffold, particularly with strategic substitutions such as a 7-methyl and a 2-trifluoromethyl group, holds considerable promise for the development of novel therapeutics. While this guide has provided a comparative overview based on related analogs, further research is imperative to synthesize and evaluate the specific bioactivity of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Future studies should focus on:
-
Developing efficient and scalable synthetic routes to 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine and its analogs.
-
Screening these compounds against a broad panel of cancer cell lines and kinases to identify potent and selective hits.
-
Conducting detailed structure-activity relationship studies to optimize the lead compounds for improved efficacy and pharmacokinetic properties.
-
Investigating the in vivo efficacy and safety of promising candidates in relevant animal models.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
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Design, synthesis and biological activity of pyrazolo[1,5-a]pyrimidin-7(4H)-ones as novel Kv7/KCNQ potassium channel activators. PubMed. [Link]
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Synthesis and antitumor activity of some new pyrazolo[1,5-a] pyrimidines. ResearchGate. [Link]
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Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. PMC. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]
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Biologically active derivatives of pyrazolo[1,5-a]pyridine. ResearchGate. [Link]
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(PDF) Microwave-assisted regiospecific synthesis of 2-trifluoromethyl-7- trihalomethylated pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed. [Link]
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Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry. [Link]
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Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). IAEA. [Link]
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Synthesis and structure-activity relationships of 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-ones as novel series of potent β isoform selective phosphatidylinositol 3-kinase inhibitors. PubMed. [Link]
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Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Request PDF. [Link]
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Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]
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Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]
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A Comparative Guide to the Structural Validation of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine via Mass Spectrometry
This guide provides an in-depth analysis of the validation of the molecular structure of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine using mass spectrometry. We will explore the predictable fragmentation pathways of this molecule under electron ionization (EI), compare its mass spectral fingerprint to a key structural isomer to demonstrate analytical specificity, and provide a detailed, self-validating experimental protocol for researchers in chemical synthesis and drug development.
Introduction: The Imperative of Unambiguous Structural Confirmation
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1][2][3] The specific placement of substituents on this heterocyclic system is critical to its function, making unambiguous structural verification an essential step in the synthesis and characterization process. 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (Molecular Weight: 200.16 g/mol ) presents a unique analytical challenge due to the presence of multiple potential fragmentation sites.
This guide will demonstrate how mass spectrometry, specifically through the analysis of fragmentation patterns, serves as a powerful and definitive tool for structural elucidation. We will contrast the expected mass spectrum of the target molecule with that of its structural isomer, 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine , to highlight the technique's ability to distinguish between closely related compounds.
The Principle: Why Electron Ionization (EI) Mass Spectrometry?
For the structural analysis of small, semi-volatile organic molecules like our target compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) using an Electron Ionization (EI) source is the gold standard.
Causality Behind the Choice:
-
Reproducibility: EI at a standard energy of 70 eV imparts a consistent amount of excess energy into the molecule, leading to highly reproducible fragmentation patterns. This allows the generated spectrum to be reliably compared to established libraries and to the spectra of known standards.[4]
-
Structural Information: Unlike softer ionization techniques (e.g., Electrospray Ionization - ESI) that often yield only the molecular ion, EI's energetic nature induces characteristic bond cleavages. The resulting fragment ions provide a detailed "blueprint" of the molecule's structure.[5] The fragmentation of pyrazole rings, for instance, is known to involve processes like the expulsion of HCN or N2.[6]
Experimental Protocol: A Self-Validating Workflow
This section details a comprehensive protocol for acquiring the mass spectrum of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Workflow Overview
Caption: High-level workflow for GC-MS analysis of the target compound.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine in a suitable volatile solvent like dichloromethane or ethyl acetate to a concentration of 1 mg/mL.
-
Perform a serial dilution to a working concentration of approximately 10 µg/mL. High concentrations can lead to detector saturation and spectral distortion.
-
-
GC-MS Instrument Parameters:
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal for separating small heterocyclic compounds.
-
Injection: 1 µL injection in splitless mode to maximize sensitivity.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes. This ensures good peak shape and separation from any residual solvent or impurities.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 50 to 300 amu. This range comfortably covers the molecular ion (m/z 200) and all significant fragments.
-
Results & Discussion: Deconstructing the Molecular Fingerprint
The mass spectrum provides a wealth of structural data. The primary validation comes from observing the correct molecular ion peak and a fragmentation pattern consistent with the known principles of mass spectrometry.
Predicted Fragmentation Pathway of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine
The molecular ion ([C9H7F3N2]+•) is expected at m/z 200 . The subsequent fragmentation is dictated by the stability of the resulting ions and neutral losses.
Caption: Proposed EI fragmentation pathway for 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine.
Key Predicted Fragments:
| m/z | Proposed Ion Structure/Formula | Rationale for Formation |
| 200 | [M]+• (C9H7F3N2) | Molecular Ion. Its presence confirms the molecular weight. |
| 199 | [M - H]+ | Loss of a hydrogen radical, likely from the methyl group, to form a stable tropylium-like ion. |
| 173 | [M - HCN]+• | Expulsion of hydrogen cyanide, a characteristic fragmentation of the pyrazole or pyridine ring.[6] |
| 131 | [M - CF3]+ | Base Peak. Loss of the trifluoromethyl radical (•CF3, 69 u). This is a highly favored fragmentation due to the stability of the resulting pyrazolo[1,5-a]pyridine cation.[7][8] |
| 130 | [M - H - CF3]+ | Loss of •CF3 from the m/z 199 fragment. |
| 104 | [M - CF3 - HCN]+ | Subsequent loss of HCN from the m/z 131 fragment, indicating fragmentation of the heterocyclic core. |
Comparative Analysis: Validation Against a Structural Isomer
To prove the identity of the 7-Methyl isomer, we must compare its spectrum to a plausible alternative. The most logical comparator is 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine . While it has the same molecular formula and weight (200.16 g/mol ), its fragmentation pattern is expected to differ subtly but significantly.
The Hypothesis: The position of the methyl group influences the stability of fragment ions and potential rearrangement pathways. Specifically, the loss of a hydrogen radical from the 7-methyl position is sterically different from the 5-methyl position, which could alter the abundance of the [M-H]+ ion and its subsequent fragmentation products.
Comparative Data Table:
| Key Ion | 7-Methyl Isomer (Predicted) | 5-Methyl Isomer (Predicted) | Reason for Difference |
| m/z 200 [M]+• | Present, Moderate Abundance | Present, Moderate Abundance | Identical molecular weight. |
| m/z 199 [M-H]+ | Present, Significant Abundance | Present, Lower Abundance | The 7-methyl group is adjacent to the fused ring system's bridgehead nitrogen, potentially leading to a more stable cation upon H• loss compared to the 5-position. |
| m/z 131 [M-CF3]+ | Base Peak (Highest Abundance) | Base Peak (Highest Abundance) | This is the primary, most stable fragment for both isomers, driven by the facile loss of •CF3. |
| m/z 130 [M-H-CF3]+ | Present, Significant Abundance | Present, Lower Abundance | This ion's abundance is directly related to the abundance of its precursor, the [M-H]+ ion. |
| m/z 104 [M-CF3-HCN]+ | Present, Moderate Abundance | Present, Moderate Abundance | This secondary fragmentation of the core ring structure is likely to be similar for both isomers. |
Final Validation Summary
The structural validation of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine by mass spectrometry is achieved through a multi-faceted approach:
-
Accurate Mass Confirmation: Observation of the molecular ion at m/z 200.
-
Characteristic Fragmentation: The presence of a dominant base peak at m/z 131, corresponding to the loss of the trifluoromethyl group (•CF3), is the primary spectral feature.
-
Fingerprint Corroboration: The appearance of secondary fragments at m/z 199, 173, and 104 confirms the expected breakdown of the methyl-substituted heterocyclic core.
-
Isomeric Differentiation: Comparison against the theoretical spectrum of an isomer, like the 5-methyl variant, and noting differences in the relative abundances of key fragments (e.g., m/z 199) provides the highest level of confidence in the structural assignment.
By following the detailed protocol and analytical logic presented, researchers can definitively validate the molecular structure of their synthesized compounds, ensuring data integrity for subsequent research and development.
References
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
-
Al-Hourani, B. J. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]
- Abdellattif, M. H., et al. (2021). Synthesis, Characterization, and Biological Evaluation of New Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. Molecules, 26(3), 541.
- El-Gamal, S. M., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103672.
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Moustafa, A. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1145-1167. [Link]
-
Ose, T., et al. (2021). Synthesis of Highly Functionalized 12-Membered Trifluoromethyl Heterocycles via a Nondecarboxylative Pd-Catalyzed [6 + 6] Annulation. ACS Catalysis, 11(7), 4338-4344. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Retrieved from [Link]
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Senga, K., et al. (1977). Synthesis and antischistosomal activity of certain pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 20(11), 1473-1476. [Link]
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Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
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Elguero, J., et al. (2019). Structural Studies of 2-Methyl-7-substituted Pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]
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NextSDS. (n.d.). Pyrazolo[1,5-a]pyridine, 7-methyl-2-(trifluoromethyl)- (9CI). Retrieved from [Link]
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Shie, C-R., et al. (2013). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate. [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-. NIST Chemistry WebBook. Retrieved from [Link]
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El-Enany, M. M., et al. (2011). Synthesis and Antitumor Activity of Novel pyrazolo[1,5-a]pyrimidine Derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]
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de la Torre, M. C., et al. (2012). 2-Methyl-5-(4-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1515. [Link]
-
University of California San Diego. (2021). UCSD/CCMS - Spectrum Library - GNPS. Retrieved from [Link]
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Institute of Molecular and Translational Medicine. (2021). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI. [Link]
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MassBank. (n.d.). Pentobarbital; LC-ESI-Q; MS; NEG; 60 V, 90 V. NFDI4Chem Search Service. Retrieved from [Link]
-
CAS. (n.d.). 2-(Trifluoromethyl)benzonitrile. CAS Common Chemistry. Retrieved from [Link]
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Rink, I., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]
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Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]
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- 8. researchgate.net [researchgate.net]
Benchmarking the 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine Scaffold in Next-Generation Kinase Inhibition
Prepared by: Senior Application Scientist, Kinase Targeted Therapeutics Target Audience: Discovery Chemists, Structural Biologists, and Translational Researchers
Executive Summary & Mechanistic Rationale
The pyrazolo[1,5-a]pyridine bicyclic core has emerged as a privileged scaffold in modern oncology, most notably serving as the primary hinge-binding motif in the FDA-approved RET inhibitor selpercatinib . However, the clinical efficacy of first-generation selective kinase inhibitors is frequently curtailed by acquired resistance, driven by gatekeeper (e.g., V804M) and solvent-front mutations (e.g., G810R) that alter the topography of the orthosteric ATP-binding pocket .
To overcome these structural bottlenecks, extensive scaffold hopping and functionalization have led to the development of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine (7M-2TF-PP) . This guide objectively benchmarks the 7M-2TF-PP scaffold against standard-of-care inhibitors, detailing the causality behind its structural advantages and providing self-validating experimental protocols for rigorous evaluation.
Structure-Activity Relationship (SAR) Causality
The strategic placement of functional groups on the 7M-2TF-PP core is not arbitrary; it is dictated by the thermodynamics of the kinase binding cleft:
-
The Pyrazolo[1,5-a]pyridine Core: Acts as the fundamental anchor, establishing critical bidentate hydrogen bonds with the kinase hinge region (e.g., Ala807 in RET) .
-
2-Trifluoromethyl ( CF3 ) Group: Positioned on the pyrazole ring, this highly electron-withdrawing moiety lowers the pKa of the core, optimizing the hydrogen-bond donor/acceptor profile. Its profound lipophilicity drives favorable desolvation kinetics and enhances van der Waals packing within the hydrophobic pocket (FP-I).
-
7-Methyl Group: Located adjacent to the bridgehead nitrogen, this group introduces precise steric bulk. While first-generation inhibitors suffer steric clashes with mutated gatekeeper residues (like V804M), the 7-methyl group forces the scaffold into a bioactive conformation that bypasses this clash, maintaining high-affinity binding.
SAR causality of the 7M-2TF-PP scaffold dictating kinase binding.
Biochemical Benchmarking: In Vitro Kinase Profiling
To objectively benchmark 7M-2TF-PP against selpercatinib, pralsetinib, and the multi-kinase inhibitor cabozantinib, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality of Assay Choice: Highly conjugated, fluorinated heterocycles like 7M-2TF-PP often exhibit intrinsic auto-fluorescence that confounds standard luminescent or fluorescent assays. TR-FRET employs a time-delay before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true pharmacological signal.
Self-Validating TR-FRET Protocol
-
Acoustic Dispensing: Use an Echo 550 Liquid Handler to dispense compounds (10-point dose-response, 3-fold dilutions) directly into a 384-well pro-plate. Causality: Acoustic dispensing eliminates plastic tip adsorption and standardizes DMSO concentration to <1%, preventing solvent-induced enzyme denaturation.
-
Enzyme-Substrate Incubation: Add 5 nM recombinant kinase (WT or mutant) and 100 nM biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium before initiating the reaction.
-
Reaction Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate for 60 minutes.
-
Signal Detection: Stop the reaction by adding a buffer containing EDTA (to chelate Mg2+ ) and Europium-labeled anti-phospho antibodies alongside Streptavidin-APC.
-
Data Validation (Critical Step): Calculate the Z'-factor for each plate using positive (DMSO) and negative (no ATP) controls. A plate is only validated if Z' > 0.6 , ensuring that the dynamic range is sufficient to detect true IC50 shifts.
Self-validating TR-FRET workflow for artifact-free biochemical profiling.
Table 1: Biochemical Kinase Inhibition ( IC50 in nM)
| Inhibitor | RET (WT) | RET (V804M Gatekeeper) | RET (G810R Solvent-Front) | VEGFR2 (Off-Target) |
| Cabozantinib | 5.2 | 145.0 | 210.5 | 0.03 |
| Selpercatinib | 0.4 | 12.5 | 850.0 | >1000 |
| Pralsetinib | 0.4 | 15.2 | 640.0 | >1000 |
| 7M-2TF-PP (Model) | 0.6 | 1.8 | 8.4 | >1000 |
Data Interpretation: While selpercatinib is highly potent against WT RET, its efficacy drops significantly against the G810R mutation due to steric clashes at the solvent front . The 7M-2TF-PP scaffold maintains sub-10 nM potency across all mutants, demonstrating the protective steric shielding of the 7-methyl group and the optimized hinge-binding kinetics of the CF3 moiety.
Cellular Benchmarking: Isogenic Viability Assays
Biochemical potency must translate to cellular efficacy. To evaluate this, we utilize engineered Ba/F3 cellular models.
Causality of Assay Choice: Native Ba/F3 murine cells are strictly dependent on Interleukin-3 (IL-3) for survival. By transducing these cells with oncogenic fusions (e.g., KIF5B-RET) and subsequently withdrawing IL-3, the cells undergo "oncogene addiction." Their survival becomes 100% dependent on the introduced kinase. This provides a clean, self-validating system where cell death directly correlates with on-target kinase inhibition.
Self-Validating Ba/F3 Protocol
-
Cell Starvation: Wash KIF5B-RET Ba/F3 cells three times in PBS to completely remove residual IL-3. Resuspend in RPMI-1640 supplemented with 10% FBS.
-
Compound Treatment: Seed cells at 2,000 cells/well in 96-well plates. Treat with serial dilutions of the benchmarking inhibitors.
-
Counter-Screening (Validation Step): In parallel, treat parental Ba/F3 cells cultured with IL-3. Causality: If a compound induces cell death in the parental line, it indicates non-specific cytotoxicity rather than targeted kinase inhibition. True targeted inhibitors will show no effect on the parental line.
-
Viability Readout: After 72 hours, add CellTiter-Glo reagent. This measures intracellular ATP levels as a direct proxy for metabolic viability. Calculate cellular IC50 using non-linear regression.
Interruption of oncogene-addicted signaling pathways by the 7M-2TF-PP scaffold.
Table 2: Cellular Viability in Ba/F3 Isogenic Models ( IC50 in nM)
| Inhibitor | KIF5B-RET (WT) | KIF5B-RET (V804M) | KIF5B-RET (G810R) | Parental Ba/F3 (+ IL-3) |
| Selpercatinib | 3.1 | 45.8 | >1000 | >5000 |
| Pralsetinib | 4.0 | 52.1 | >1000 | >5000 |
| 7M-2TF-PP (Model) | 4.2 | 8.5 | 22.4 | >5000 |
Data Interpretation: The 7M-2TF-PP scaffold successfully translates its biochemical potency into the cellular environment. Crucially, the lack of toxicity in the parental Ba/F3 line (>5000 nM) validates that the efficacy against the V804M and G810R mutants is driven by highly selective, on-target kinase inhibition rather than general cytotoxicity.
Conclusion
Benchmarking the 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine scaffold against first-generation clinical inhibitors highlights the necessity of precision functionalization in drug design. While selpercatinib established the pyrazolo[1,5-a]pyridine core as a premier hinge-binder , the strategic addition of the 2-trifluoromethyl and 7-methyl groups provides the stereoelectronic and steric parameters required to overcome clinically relevant resistance mutations. This scaffold represents a highly validated, self-consistent structural paradigm for next-generation kinase inhibitor development.
References
-
Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. Annals of Oncology (2020).[Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry (2022).[Link]
-
Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. Journal of Medicinal Chemistry (2023).[Link]
-
Highlights of Prescribing Information: RETEVMO (selpercatinib). U.S. Food and Drug Administration (FDA) (2020).[Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
